molecular formula C20H26ClN3O B15543981 Prodigiosin hydrochloride

Prodigiosin hydrochloride

Cat. No.: B15543981
M. Wt: 359.9 g/mol
InChI Key: UQRGJSTXVCWXNU-JHMJKTBASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prodigiosin hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3O and its molecular weight is 359.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H26ClN3O

Molecular Weight

359.9 g/mol

IUPAC Name

(2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride

InChI

InChI=1S/C20H25N3O.ClH/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17;/h7,9-13,21-22H,4-6,8H2,1-3H3;1H/b19-12-;

InChI Key

UQRGJSTXVCWXNU-JHMJKTBASA-N

Origin of Product

United States

Foundational & Exploratory

Prodigiosin: A Technical Guide to its Natural Sources, Microbial Production, and Bioactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin (B1679158) is a secondary metabolite belonging to the prodiginine family of natural red pigments, characterized by a common tripyrrole skeleton.[1] This vibrant pigment is produced by a variety of microorganisms and has garnered significant interest in the scientific and pharmaceutical communities due to its broad spectrum of bioactivities, including antimicrobial, anticancer, and immunosuppressive properties. This technical guide provides an in-depth overview of the natural sources of prodigiosin, its microbial producers, and detailed methodologies for its extraction, purification, and bioactivity assessment.

Natural Sources and Microbial Producers of Prodigiosin

Prodigiosin and its analogs are primarily of microbial origin, produced by a diverse range of bacteria. While Serratia marcescens is the most well-known and extensively studied producer, several other terrestrial and marine bacteria are also notable sources.[1][2]

Key Microbial Producers:

  • Gram-negative Bacteria:

    • Serratia species: Serratia marcescens is a primary producer of prodigiosin.[2] Other species such as Serratia rubidaea also produce this pigment.

    • Vibrio species: Marine bacteria such as Vibrio psychroerythrus and Vibrio gazogenes are known producers of prodigiosin.[3]

    • Hahella species: The marine bacterium Hahella chejuensis is a significant source of prodigiosin.

    • Pseudomonas species: Certain species like Pseudomonas magneslorubra have been identified as prodigiosin producers.

    • Alteromonas species: Alteromonas rubra is another marine bacterium that synthesizes prodigiosin.

  • Gram-positive Bacteria:

    • Streptomyces species: While they typically produce the analog undecylprodigiosin, some Streptomyces species, such as Streptomyces coelicolor, are relevant to the study of prodiginines.

The following table summarizes the quantitative yield of prodigiosin from various microbial producers under different culture conditions.

Microbial ProducerSubstrate/MediumKey Culture ConditionsProdigiosin YieldReference
Serratia marcescens UCP 1549Cassava wastewater (6%) supplemented with mannitol (B672) (2%)pH 7, 28°C, 48 hours49.5 g/L
Serratia marcescensSucrose (16.29 g/L), peptone (11.76 g/L), Tween 80 (2.64 g/L)pH 7.2-7.4, 28°C, 48 hours, 180 rpm1.65 g/L
Serratia marcescens 11ECheese wheypH 7, 25°C, 200 rpm, 48 hours, dark incubation1.43 g/L
Serratia marcescens MN 5Crude glycerol (B35011) with peptone (1%)pH 9, 22°C, 6 days870 units/cell
Vibrio gazogenes PB1Minimal media with glucose (1%), ammonium (B1175870) chloride (100 mM), and potassium phosphate (B84403) buffer (100 mM)-231 mg/L
Vibrio sp.MZM medium with mannitol (0.5%) and soybean meal (2.5%)pH 7, 30°C, 48 hours, static incubation7 mg/L
Hahella chejuensisOptimized medium with glucose200 L bioreactor~360 mg (purified) from 200L
Streptomyces coelicolor A3(2)Liquid medium with heat-killed Bacillus subtilisShake-flask175-211% increase over pure culture
Streptomyces coelicolorYEME broth with heat-killed Lactobacillus rhamnosus (50 µL of 70°C treated cells)2 days incubation9.79 ± 1.68 mg/L

Biosynthesis and Regulation of Prodigiosin

The biosynthesis of prodigiosin in Serratia marcescens is a bifurcated process involving the synthesis of two pyrrole (B145914) precursors, 2-methyl-3-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), which are then condensed to form the final prodigiosin molecule. This pathway is encoded by the pig gene cluster, which contains a series of genes (pigA-N) responsible for the enzymatic steps in the synthesis of MAP and MBC.

Quorum Sensing Regulation in Serratia marcescens

The production of prodigiosin in Serratia marcescens is tightly regulated by a cell-density-dependent signaling system known as quorum sensing (QS). The primary QS system involved is the SmaI/SmaR system, which is homologous to the LuxI/LuxR system in Vibrio fischeri.

  • SmaI: An N-acyl-homoserine lactone (AHL) synthase that produces the signaling molecules, primarily N-hexanoyl-L-homoserine lactone (C6-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL).

  • SmaR: A transcriptional regulator that, in the absence of AHLs, binds to the promoter region of the pig gene cluster and represses transcription.

At low cell densities, the concentration of AHLs is low, and SmaR remains bound to the DNA, inhibiting prodigiosin synthesis. As the bacterial population grows, the concentration of AHLs increases. Once a threshold concentration is reached, AHLs bind to SmaR, causing a conformational change that leads to its dissociation from the DNA. This de-repression allows for the transcription of the pig gene cluster and subsequent production of prodigiosin.

Quorum_Sensing_in_Serratia_marcescens cluster_low_density Low Cell Density cluster_high_density High Cell Density Low_AHL Low AHL Concentration SmaR_active SmaR Active Low_AHL->SmaR_active Insufficient to inactivate SmaR pig_promoter pig Gene Cluster Promoter SmaR_active->pig_promoter Binds and represses No_Transcription No Prodigiosin Synthesis High_AHL High AHL Concentration SmaR_inactive SmaR Inactivated High_AHL->SmaR_inactive Binds to and inactivates SmaR SmaI SmaI SmaI->High_AHL Produces AHLs pig_cluster pig Gene Cluster Transcription SmaR_inactive->pig_cluster Dissociates from promoter Prodigiosin Prodigiosin Synthesis pig_cluster->Prodigiosin Prodigiosin_Production_Workflow Inoculation Inoculation of Production Medium Fermentation Fermentation (e.g., 28°C, 48-72h, shaking) Inoculation->Fermentation Centrifugation Centrifugation to Separate Biomass Fermentation->Centrifugation Extraction Extraction of Pigment from Biomass (e.g., with acidified ethanol (B145695) or methanol) Centrifugation->Extraction Evaporation Solvent Evaporation to Obtain Crude Extract Extraction->Evaporation Column_Chromatography Purification by Silica Gel Column Chromatography Evaporation->Column_Chromatography Fraction_Collection Collection of Red Pigment Fractions Column_Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (e.g., HPLC, TLC) Fraction_Collection->Purity_Analysis Purified_Prodigiosin Purified Prodigiosin Purity_Analysis->Purified_Prodigiosin

References

Spectroscopic Analysis of Prodigiosin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a tripyrrolic red pigment produced by various bacteria, and its hydrochloride salt have garnered significant interest in the scientific community due to their wide range of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. Accurate and thorough characterization of this molecule is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic analysis of prodigiosin hydrochloride, with a focus on Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the characterization of prodigiosin, primarily used to determine its maximum absorbance (λmax), which is influenced by the solvent and pH of the solution.

Quantitative Data

The UV-Vis absorption maxima of prodigiosin are sensitive to the surrounding chemical environment. In its protonated (hydrochloride) form, prodigiosin exhibits a characteristic absorption peak in the visible region. The following table summarizes the reported λmax values in different solvents and pH conditions.

Solvent/ConditionMaximum Absorbance (λmax)Reference
Acidified Ethanol536 nm[1]
Acidified Methanol (B129727)535 nm
Methanol536 nm[2]
Basic Ethanol (yellow form)462 nm[1]

Table 1: UV-Vis Absorption Maxima of Prodigiosin under Various Conditions.

Experimental Protocol

A detailed methodology for the UV-Vis analysis of this compound is outlined below:

1. Sample Preparation:

  • Accurately weigh a small amount of this compound powder.

  • Dissolve the sample in a suitable solvent, such as methanol or ethanol, to a final concentration appropriate for spectroscopic analysis (typically in the µg/mL range).

  • For analysis under acidic conditions, a small amount of a dilute acid (e.g., 0.1 M HCl) can be added to the solvent prior to dissolving the sample. For basic conditions, a dilute base (e.g., 0.1 M NaOH) can be used.

2. Instrumentation:

  • Use a calibrated double-beam UV-Vis spectrophotometer.

  • Set the wavelength range for scanning, typically from 200 to 800 nm, to capture the full absorption spectrum.

3. Data Acquisition:

  • Use the solvent as a blank to zero the instrument.

  • Record the absorbance spectrum of the this compound solution.

  • Identify the wavelength of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

Quantitative Data

The ¹H and ¹³C NMR spectra of prodigiosin are complex due to the molecule's intricate structure. The following tables provide a summary of the chemical shift assignments for prodigiosin in deuterated chloroform (B151607) (CDCl₃).[3]

Atom Number¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
36.92117.8
46.36110.1
57.23128.2
8-127.4
9-148.1
1'--
3'6.84115.3
4'6.1195.1
5'-125.1
1''--
3''2.30128.9
4''-124.5
5''-145.2
Methoxy3.9858.7
C1'''2.6031.8
C2'''1.6529.5
C3'''1.3526.8
C4'''1.3022.6
C5'''0.9014.1
Methyl (on C2'')2.1512.7

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for Prodigiosin in CDCl₃. [3]

Experimental Protocol

The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound:

1. Sample Preparation:

  • Dissolve approximately 2-5 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.
    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.
    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • 2D NMR (for complete structural assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.
    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_nmr NMR Spectroscopy cluster_data_analysis Data Analysis and Reporting start This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve uv_vis_analysis Perform UV-Vis Scan (200-800 nm) dissolve->uv_vis_analysis nmr_analysis Prepare NMR Sample (CDCl3) dissolve->nmr_analysis determine_lambda_max Determine λmax uv_vis_analysis->determine_lambda_max report Compile Spectroscopic Data and Protocols determine_lambda_max->report acquire_1d Acquire 1D Spectra (1H, 13C) nmr_analysis->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d structure_elucidation Elucidate Chemical Structure acquire_2d->structure_elucidation structure_elucidation->report

References

"Solubility and stability of Prodigiosin hydrochloride in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin (B1679158), a tripyrrole red pigment produced by Serratia marcescens and other bacteria, has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antifungal, antimalarial, immunosuppressive, and anticancer properties. The hydrochloride salt of prodigiosin is a common form used in research and development. A thorough understanding of its solubility and stability in various solvents and conditions is paramount for its effective formulation, storage, and application in preclinical and clinical studies. This technical guide provides an in-depth overview of the solubility and stability of prodigiosin hydrochloride, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Solubility of this compound

This compound is a hydrophobic molecule, which dictates its solubility profile. It is generally soluble in organic solvents and insoluble in aqueous solutions. The following tables summarize the available quantitative and qualitative solubility data for this compound in various solvents.

Quantitative Solubility Data
SolventSolubility (at 25°C)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)65 mg/mL200.97 mM-
Dimethyl Sulfoxide (DMSO)10 mg/mL27.79 mMRequires sonication to dissolve.
Ethanol (B145695)8 mg/mL24.73 mMModerate solubility.
Qualitative Solubility Data
SolventSolubilityReference
AcetonitrileSoluble
ChloroformSoluble
Methanol (B129727)Soluble
Acetone (B3395972)Soluble
HexaneSoluble
EtherModerately Soluble
WaterInsoluble

Stability of this compound

The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. Understanding these factors is critical for maintaining the integrity and biological activity of the compound.

pH Stability

This compound exhibits distinct color changes depending on the pH of the solution, which is indicative of its stability. It is stable in acidic conditions and unstable in alkaline environments.

  • Acidic pH: In acidic solutions, prodigiosin is red and exhibits a sharp absorption peak at approximately 535 nm.

  • Alkaline pH: In alkaline solutions, the color changes to orange-yellow, with a broad absorption curve centered around 470 nm. This color change is associated with the degradation of the molecule.

The presumptive color test can be used for a quick preliminary identification of prodigiosin, where an acidified solution appears red or pink, and an alkalinized solution turns yellow or tan.

Temperature Stability

This compound is sensitive to high temperatures. Proper storage at low temperatures is crucial for its long-term stability.

TemperatureDurationStabilityNotesReference
-20°C2 yearsStableIn solid form.
-20°Cat least 6 monthsStableIn DMSO or methanol solution (2 mg/mL).
4°C30 days>98% stableIn acetone extract.
25°C25 days>80% stableIn acetone extract.
37°C30 days<30% stableSignificant degradation observed.
40°C, 60°C, 80°CNot specifiedUnstableDegradation increases with temperature.
Light Stability

Exposure to light, particularly white and blue light, can lead to the degradation of prodigiosin.

Light ConditionEffect on ProdigiosinReference
White LightDegrades
Blue LightDegrades
Red LightNo significant effect
Far-Red LightNo significant effect
Natural LightDegradation observed after 4 hours

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of this compound in a given solvent.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Prodigiosin HCl add_compound Add small increments of Prodigiosin HCl to solvent prep_compound->add_compound prep_solvent Measure Solvent Volume prep_solvent->add_compound mix Vortex/Sonicate until dissolved add_compound->mix After each addition observe Visually inspect for undissolved particles mix->observe observe->add_compound If fully dissolved saturate Point of saturation reached observe->saturate If particles remain calculate Calculate concentration (mg/mL or M) saturate->calculate

Caption: Workflow for Solubility Determination of this compound.

Methodology:

  • Preparation:

    • Accurately weigh a known amount of this compound powder using an analytical balance.

    • Measure a precise volume of the desired solvent (e.g., 1 mL) into a suitable container (e.g., a glass vial).

  • Experiment:

    • Add a small, pre-weighed amount of this compound to the solvent.

    • Vigorously mix the solution using a vortex mixer or an ultrasonic bath until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure no solid particles are present.

    • Continue adding small, known increments of this compound, followed by mixing, until the solution becomes saturated and a small amount of undissolved solid remains even after thorough mixing.

  • Analysis:

    • The total mass of this compound that was added and fully dissolved in the known volume of the solvent represents its solubility.

    • Calculate the solubility in mg/mL by dividing the total mass of dissolved solid (in mg) by the volume of the solvent (in mL).

    • The molar solubility can be calculated by dividing the mass concentration by the molecular weight of this compound (359.89 g/mol ).

Protocol for Stability Testing

This protocol describes a general method for assessing the stability of this compound under different conditions (pH, temperature, and light).

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare a stock solution of Prodigiosin HCl aliquot Aliquot stock into multiple vials prep_stock->aliquot ph_stress Adjust pH of aliquots aliquot->ph_stress temp_stress Incubate aliquots at different temperatures aliquot->temp_stress light_stress Expose aliquots to different light conditions aliquot->light_stress sampling Take samples at defined time points ph_stress->sampling temp_stress->sampling light_stress->sampling quantify Quantify remaining Prodigiosin HCl (e.g., HPLC, UV-Vis) sampling->quantify calculate_deg Calculate degradation percentage quantify->calculate_deg

Caption: General Workflow for Stability Testing of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into multiple amber vials to protect from light.

  • Application of Stress Conditions:

    • pH Stability:

      • Adjust the pH of the aliquots to desired levels (e.g., pH 2, 4, 7, 9, 11) using appropriate buffers.

      • Incubate the samples at a constant temperature in the dark.

    • Temperature Stability:

      • Incubate the aliquots at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C) in the dark.

    • Photostability:

      • Expose the aliquots to different light sources (e.g., white light, blue light, red light, and a dark control) at a constant temperature.

  • Analysis at Time Points:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw a sample from each condition.

    • Quantify the remaining concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry (measuring absorbance at ~535 nm in acidic conditions). A 20 µL sample can be added to 180 µL of acidified ethanol for spectrophotometric analysis.

    • Calculate the percentage of degradation over time for each condition.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound, crucial information for its handling, formulation, and development as a therapeutic agent. The provided data and protocols serve as a valuable resource for researchers and scientists in the field. It is evident that this compound's utility is enhanced in acidic, low-temperature, and dark conditions. Further research to quantitatively assess its solubility in a broader range of pharmaceutically acceptable solvents and to determine its degradation kinetics under various stress conditions will be beneficial for its translation from the laboratory to clinical applications.

The Crimson Tide of Therapeutics: A Literature Review on the Biological Activities of Prodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red tripyrrole pigment produced by Serratia marcescens and other bacteria, has emerged from the microbial world as a molecule of significant interest to the scientific and medical communities. Initially noted for its striking coloration, prodigiosin is now recognized for its broad spectrum of biological activities, positioning it as a promising candidate for therapeutic development. This in-depth technical guide provides a comprehensive review of the multifaceted biological activities of prodigiosin, with a focus on its anticancer, antimicrobial, immunosuppressive, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Prodigiosin has demonstrated potent cytotoxic effects against a wide array of cancer cell lines, often with a degree of selectivity for malignant cells over normal cells.[1][2] Its anticancer activity is not mediated by a single mechanism but rather through a coordinated attack on multiple cellular processes essential for cancer cell survival and proliferation.

Induction of Apoptosis

A primary mechanism by which prodigiosin exerts its anticancer effects is through the induction of apoptosis, or programmed cell death.[3] This process is initiated through both intrinsic and extrinsic pathways, leading to the activation of a cascade of caspases that execute the dismantling of the cell. Prodigiosin has been shown to modulate the expression of key apoptosis-regulating proteins, including the Bcl-2 family.[3] It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis.

dot

Prodigiosin Prodigiosin Bcl2 Bcl-2 (Anti-apoptotic) Prodigiosin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Prodigiosin->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Inhibits release of Cytochrome c Bax->Mitochondrion Promotes release of Cytochrome c Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Prodigiosin Prodigiosin Frizzled_LRP Frizzled/LRP6 Receptor Prodigiosin->Frizzled_LRP Inhibits LRP6 phosphorylation DVL Dishevelled (DVL) Prodigiosin->DVL Inhibits DVL phosphorylation Wnt Wnt Ligand Wnt->Frizzled_LRP Frizzled_LRP->DVL Activates GSK3b_Axin_APC GSK3β/Axin/APC Complex DVL->GSK3b_Axin_APC Inhibits beta_catenin β-catenin DVL->beta_catenin Stabilizes GSK3b_Axin_APC->beta_catenin Phosphorylates for Degradation Degradation Proteasomal Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Expression Target Gene Expression (e.g., Cyclin D1) TCF_LEF->Gene_Expression Prodigiosin Prodigiosin IKK IKK Complex Prodigiosin->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Proinflammatory_Genes Activates Transcription

References

Prodigiosin Hydrochloride: A Technical Guide to its Chemical Identity, Biological Activity, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of prodigiosin (B1679158) hydrochloride, a tripyrrole red pigment with significant therapeutic potential. This document details its chemical identifiers, physicochemical properties, and established biological activities, with a focus on its anticancer and immunosuppressive effects. Detailed experimental protocols for its extraction, purification, and key biological assays are provided to facilitate further research and development.

Chemical Identifiers and Physicochemical Properties

Prodigiosin hydrochloride is the hydrochloride salt of prodigiosin, a secondary metabolite produced by various bacteria, most notably Serratia marcescens.[1] Its chemical and physical properties are summarized in the tables below.

Chemical Identifier Value
CAS Number 56144-17-3[1]
PubChem CID 136179593[2]
Molecular Formula C₂₀H₂₅N₃O · HCl[1]
Molecular Weight 359.9 g/mol [2]
InChI InChI=1S/C20H25N3O.ClH/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17;/h7,9-13,21-22H,4-6,8H2,1-3H3;1H/b19-12-;
InChIKey UQRGJSTXVCWXNU-JHMJKTBASA-N
Canonical SMILES CCCCCC1=C(NC(=C1)/C=C/2\C(=CC(=N2)C3=CC=CN3)OC)C.Cl
IUPAC Name (2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride
Physicochemical Property Value
Appearance Red to dark red powder
Solubility Soluble in acetonitrile, methanol (B129727), chloroform, and DMSO. Insoluble in water.
Storage Store at -20°C for long-term stability.
Stability Solutions in DMSO or methanol (at 2 mg/mL) are stable for at least 6 months at -20°C. Stable in acidic pH but unstable under alkaline conditions.

Biological Activities and Signaling Pathways

This compound exhibits a broad range of biological activities, including antibacterial, antifungal, antiprotozoal, antimalarial, immunosuppressive, and potent anticancer properties. Its proapoptotic effects are of particular interest in oncology research.

Anticancer Activity and Apoptosis Induction

Prodigiosin induces apoptosis in a variety of cancer cell lines, often with selectivity for malignant cells over non-malignant cells. The induction of apoptosis proceeds through multiple signaling pathways.

Prodigiosin can trigger the intrinsic apoptosis pathway by acting on the mitochondria. This leads to the release of cytochrome c into the cytosol, which in turn activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis.

Intrinsic_Apoptosis_Pathway Prodigiosin Prodigiosin Hydrochloride Mitochondria Mitochondria Prodigiosin->Mitochondria induces stress Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Prodigiosin-induced intrinsic apoptosis pathway.

In some cancer cell lines, such as K562, prodigiosin has been shown to activate the ERK signaling pathway, which paradoxically contributes to apoptosis. It also reduces the phosphorylation of JNK and p38 MAPKs. The inhibition of autophagy has also been linked to this pathway.

ERK_Apoptosis_Pathway Prodigiosin Prodigiosin Hydrochloride ERK_Pathway ERK Signaling Pathway Prodigiosin->ERK_Pathway activates Autophagy Autophagy Prodigiosin->Autophagy inhibits via ERK JNK_p38 JNK / p38 (phosphorylation) Prodigiosin->JNK_p38 reduces Apoptosis Apoptosis ERK_Pathway->Apoptosis promotes Wnt_Catenin_Pathway Prodigiosin Prodigiosin Hydrochloride LRP6 LRP6 (phosphorylation) Prodigiosin->LRP6 inhibits DVL Dishevelled (DVL) (phosphorylation) Prodigiosin->DVL inhibits GSK3B GSK3β Prodigiosin->GSK3B activates Beta_Catenin β-catenin GSK3B->Beta_Catenin promotes Wnt_Targets Wnt Target Genes (e.g., Cyclin D1) Beta_Catenin->Wnt_Targets activates transcription Degradation Degradation Beta_Catenin->Degradation Extraction_Workflow Start Serratia marcescens Culture Centrifugation Centrifugation (8000 rpm, 15 min, 4°C) Start->Centrifugation Pellet Cell Pellet Centrifugation->Pellet Supernatant Supernatant (discard) Centrifugation->Supernatant Extraction Extraction with Acidified Methanol Pellet->Extraction Centrifugation2 Centrifugation (5000 g, 15 min) Extraction->Centrifugation2 Pigment_Extract Supernatant (Crude Prodigiosin Extract) Centrifugation2->Pigment_Extract Drying Drying (e.g., Rotary Evaporation) Pigment_Extract->Drying Purification Column Chromatography (Silica Gel) Drying->Purification End Purified Prodigiosin Hydrochloride Purification->End

References

The Crimson Veil: A Technical Guide to the Historical Discovery and Isolation of Prodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery, isolation, and characterization of prodigiosin (B1679158), a vibrant red pigment with a rich history and promising future in therapeutic applications. This document details the journey from its early observations as a "miraculous" blood-like substance to its elucidation as a complex tripyrrole secondary metabolite. It offers a comprehensive overview of both historical and contemporary experimental protocols, quantitative data on its production, and a visual representation of its biosynthetic and regulatory pathways.

A History Steeped in Red: The Discovery of Prodigiosin

The story of prodigiosin begins not in a laboratory, but in historical accounts of seemingly supernatural events. The appearance of "bleeding" bread and polenta, phenomena that caused both awe and fear, are now attributed to the growth of prodigiosin-producing bacteria. The first formal identification of the causative agent was made in 1819 by the Venetian pharmacist Bartolomeo Bizio, who observed a blood-red discoloration on polenta and named the organism Serratia marcescens. The pigment itself was later named "prodigiosin" in 1902, derived from the Latin word prodigiosus, meaning prodigious or miraculous, a nod to its remarkable appearance.

For over a century, the chemical nature of this vibrant pigment remained a mystery. It wasn't until 1929 that Wrede and Hettche first isolated prodigiosin in a pure form from Serratia marcescens (then known as Bacillus prodigiosus). Through their pioneering work, they laid the foundation for understanding its chemical properties. However, the complete and correct chemical structure of prodigiosin as a tripyrrole compound was not definitively confirmed until 1962 through total synthesis by Rapoport and Willson.

Quantitative Insights: Prodigiosin Production

The yield of prodigiosin is highly dependent on the producing strain of Serratia marcescens and the specific culture conditions employed. Over the years, extensive research has focused on optimizing its production for potential industrial and pharmaceutical applications. The following table summarizes quantitative data on prodigiosin yield under various conditions, showcasing the evolution of production methods.

Producing StrainCulture Medium/ConditionsProdigiosin YieldReference
Serratia marcescensGlucose as carbon source5 mg/L[1]
Serratia marcescensEthanol (B145695) as carbon source3,000 mg/L[1]
Serratia marcescensCasein as carbon source4,280 mg/L[1]
Serratia marcescensSesame seed broth16,680 mg/L[1]
Serratia marcescensPeanut seed broth38,750 mg/L[1]
Serratia marcescens UCP 15496% Cassava wastewater + 2% Mannitol (pH 7, 28°C, 48h)49.5 g/L[1]
Serratia marcescensOptimized with Plackett–Burman and central composite design1.43 g/L[2]
Serratia marcescens QCS23Tilapia scale hydrolysates (150 rpm, 1.5% NaCl, pH 7, 72h)516.03 PU/cell[3]
Serratia marcescensOptimized with sucrose, peptone, and Tween 801653.95 ± 32.12 mg/L[4]
Serratia marcescensOptimized with peanut oil cake, sucrose, and casein hydrolysate~40 g/L[5]

From Broth to Bench: Experimental Protocols

The isolation and purification of prodigiosin have evolved significantly from the early exploratory methods to today's refined protocols. This section provides a detailed look at both historical and modern experimental procedures.

Historical Isolation Method (Conceptual Reconstruction based on early 20th-century techniques)

Objective: To isolate crude prodigiosin from a culture of Serratia marcescens.

Materials:

  • Culture of Serratia marcescens grown on a suitable medium (e.g., nutrient agar (B569324) or broth).

  • Organic solvents such as ethanol, methanol (B129727), chloroform, or petroleum ether.

  • Apparatus for filtration and evaporation.

Conceptual Protocol:

  • Cultivation: Serratia marcescens would be cultured on a solid or liquid medium at room temperature to encourage pigment production.

  • Cell Harvesting: The bacterial biomass would be collected by scraping from solid media or centrifugation from liquid media.

  • Extraction: The harvested cells would be repeatedly extracted with an organic solvent like ethanol or methanol to solubilize the pigment. This would likely involve vigorous mixing and allowing the mixture to stand.

  • Filtration: The mixture would then be filtered to remove cell debris, yielding a colored extract.

  • Solvent Partitioning (Optional): To further purify the pigment, a solvent partitioning step might have been employed. For instance, the alcohol extract could be mixed with a non-polar solvent like petroleum ether and water, where prodigiosin would preferentially move to the non-polar layer.

  • Concentration and Precipitation: The solvent containing the pigment would be evaporated, likely under reduced pressure, to yield a crude, colored solid. Further purification might involve recrystallization from a suitable solvent.

Modern Isolation and Purification Protocol: Acidified Methanol Extraction and Column Chromatography

Contemporary methods for prodigiosin isolation are more efficient and yield a product of higher purity, often employing acidified solvents to enhance extraction and chromatographic techniques for purification.

Objective: To extract and purify prodigiosin from a Serratia marcescens culture.

Materials:

  • Liquid culture of Serratia marcescens.

  • Acidified methanol (e.g., 1 M HCl in methanol, 4% v/v).

  • Centrifuge and centrifuge tubes.

  • Rotary evaporator.

  • Silica (B1680970) gel for column chromatography.

  • Elution solvents (e.g., a gradient of petroleum ether and ethyl acetate).

  • Glass column for chromatography.

  • Spectrophotometer.

Protocol:

  • Cell Harvesting: Centrifuge the liquid culture of Serratia marcescens (e.g., at 8000 x g for 15 minutes) to pellet the cells. Discard the supernatant.

  • Extraction: Resuspend the cell pellet in acidified methanol. Vortex vigorously to ensure thorough mixing and cell lysis.[6]

  • Clarification: Centrifuge the mixture again (e.g., at 5000 x g for 15 minutes) to pellet the cell debris.

  • Collection of Crude Extract: Carefully collect the supernatant, which contains the dissolved prodigiosin.

  • Concentration: Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40-60°C) to remove the methanol, yielding a crude prodigiosin residue.

  • Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., petroleum ether).

    • Dissolve the crude prodigiosin in a minimal amount of a suitable solvent (e.g., ethyl acetate) and load it onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate (B1210297) in petroleum ether).[7]

    • Collect the red-colored fractions.

  • Final Concentration: Combine the purified red fractions and evaporate the solvent using a rotary evaporator to obtain purified prodigiosin.

  • Purity Assessment: The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry.

Quantification of Prodigiosin

A straightforward and widely used method for quantifying prodigiosin is UV-Vis spectrophotometry.

Objective: To determine the concentration of prodigiosin in a solution.

Materials:

  • Purified prodigiosin extract.

  • Acidified ethanol (e.g., 4% v/v of 1 M HCl in absolute ethanol).[8]

  • UV-Vis spectrophotometer.

  • Cuvettes.

Protocol:

  • Sample Preparation: Dilute the prodigiosin extract in acidified ethanol to obtain a concentration that falls within the linear range of the spectrophotometer.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at the maximum absorption wavelength (λmax) for prodigiosin in acidic conditions, which is approximately 535 nm.[9]

  • Concentration Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration of prodigiosin. The molar extinction coefficient (ε) for prodigiosin in acidified ethanol has been reported to be approximately 139,800 M⁻¹cm⁻¹.[8]

The Blueprint of a Crimson Molecule: Biosynthesis and Regulation

The vibrant red color of prodigiosin is the result of a complex, genetically controlled biosynthetic pathway. The genes responsible for its synthesis are organized in a cluster known as the pig cluster in Serratia marcescens.

Prodigiosin Biosynthetic Pathway

The biosynthesis of prodigiosin is a bifurcated pathway that converges to form the final tripyrrole structure. It involves the synthesis of two precursor molecules: 2-methyl-3-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).

prodigiosin_biosynthesis cluster_map MAP Biosynthesis cluster_mbc MBC Biosynthesis cluster_final Final Condensation Pyruvate Pyruvate pigD_pigE pigD_pigE Pyruvate->pigD_pigE pigD, pigE MAP MAP pigD_pigE->MAP pigD, pigE MAP_node MAP 2-Octenal 2-Octenal 2-Octenal->pigD_pigE Proline Proline pigA_pigB pigA_pigB Proline->pigA_pigB pigA, pigB Pyrrole-2-carboxylate Pyrrole-2-carboxylate pigA_pigB->Pyrrole-2-carboxylate pigA, pigB pigF_pigG_pigH_pigI_pigJ_pigK_pigL_pigM_pigN pigF_pigG_pigH_pigI_pigJ_pigK_pigL_pigM_pigN Pyrrole-2-carboxylate->pigF_pigG_pigH_pigI_pigJ_pigK_pigL_pigM_pigN pigF, pigG, pigH, pigI, pigJ, pigK, pigL, pigM, pigN MBC MBC pigF_pigG_pigH_pigI_pigJ_pigK_pigL_pigM_pigN->MBC pigF, pigG, pigH, pigI, pigJ, pigK, pigL, pigM, pigN MBC_node MBC Malonyl-CoA Malonyl-CoA Malonyl-CoA->pigF_pigG_pigH_pigI_pigJ_pigK_pigL_pigM_pigN Serine Serine Serine->pigF_pigG_pigH_pigI_pigJ_pigK_pigL_pigM_pigN pigC pigC MAP_node->pigC pigC MBC_node->pigC Prodigiosin Prodigiosin pigC->Prodigiosin pigC

Caption: The bifurcated biosynthetic pathway of prodigiosin in Serratia marcescens.

Regulation of Prodigiosin Synthesis

The expression of the pig gene cluster, and thus the production of prodigiosin, is tightly regulated by a complex network of signaling pathways and transcriptional regulators. This regulation allows the bacterium to produce the pigment in response to specific environmental cues and cellular states.

prodigiosin_regulation cluster_pos Positive Regulation cluster_neg Negative Regulation cluster_signals Environmental Signals RpoS RpoS pig_cluster pig Gene Cluster (Prodigiosin Biosynthesis) RpoS->pig_cluster + PigP PigP PigP->pig_cluster + CRP CRP CRP->PigP + HexS HexS HexS->PigP - Low Phosphate Low Phosphate Low Phosphate->pig_cluster Low Temperature Low Temperature Low Temperature->pig_cluster High Cell Density\n(Quorum Sensing) High Cell Density (Quorum Sensing) High Cell Density\n(Quorum Sensing)->pig_cluster

Caption: A simplified model of the regulatory network controlling prodigiosin biosynthesis.

Conclusion

The journey of prodigiosin from a mysterious "bleeding" phenomenon to a well-characterized bioactive molecule is a testament to the advancements in microbiology and chemistry. Its vibrant color, complex biosynthesis, and potent biological activities continue to make it a subject of intense research. For scientists and drug development professionals, understanding the historical context and the technical details of its isolation and production is crucial for unlocking its full therapeutic potential. This guide provides a foundational understanding to support further exploration and innovation in the fascinating world of prodigiosin.

References

The Ecological Significance of Prodigiosin: A Crimson Defense for its Microbial Producers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red tripyrrole pigment, is a well-known secondary metabolite produced by various bacteria, most notably Serratia marcescens. Beyond its striking color, prodigiosin plays a crucial multifaceted role in the ecological success of its producing microorganisms. This document provides an in-depth technical overview of the ecological functions of prodigiosin, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Competitive Advantage in Microbial Communities

Prodigiosin serves as a potent weapon in the constant battle for resources and space within microbial ecosystems. Its broad-spectrum antimicrobial and antifungal properties allow producing organisms to outcompete other microorganisms in their vicinity.

Antibacterial and Antifungal Activities

Prodigiosin exhibits significant inhibitory effects against a wide range of Gram-positive and, to a lesser extent, Gram-negative bacteria, as well as various fungal species. This antimicrobial action is a key factor in the ecological competitiveness of prodigiosin-producing bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Prodigiosin against Various Bacteria

Target MicroorganismStrainMIC (µg/mL)Reference
Pseudomonas aeruginosaPAO132[1]
Pseudomonas aeruginosaClinical Isolates8 - 64[1]
Escherichia coliNCIM 206515.9 (as µM)[2]
Klebsiella pneumoniaeNCIM 270622.6 (as µM)[2]
Bacillus subtilisNCIM 254543 (as µM)[2]
Staphylococcus aureus (MRSA)ATCC 4330073.6 (as µM)
Enterococcus faecalisATCC 292123.9
Staphylococcus aureusATCC 653862.5
Clostridium perfringensATCC 13124500
Cutibacterium acnesKCTC331425
Algicidal Properties

Prodigiosin has demonstrated significant algicidal activity, suggesting a role in controlling algal blooms in aquatic environments. This provides a competitive advantage by eliminating photosynthetic competitors for light and nutrients.

Table 2: Algicidal Activity of Prodigiosin

Target AlgaeParameterValueReference
Phaeocystis globosaLD₅₀ (24 h)2.24 µg/mL
Microcystis aeruginosaLD₅₀ (72 h)5.87 µg/mL
Microcystis aeruginosaChlorophyll (B73375) a inhibition (10 mg/L, 24 h)~53.25%
Anabaena sp.Chlorophyll a inhibition (10 mg/L, 24 h)~30.44%
Nitzschia closteriumAlgicidal Concentration (24 h)5.0 µg/mL
Skeletonema costatumAlgicidal Concentration (24 h)5.0 µg/mL
Anti-biofilm Activity

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which offer protection from environmental stresses and antimicrobial agents. Prodigiosin has been shown to interfere with biofilm formation in various bacteria, further enhancing the competitive edge of its producers.

Table 3: Anti-biofilm Activity of Prodigiosin against Pseudomonas aeruginosa

Prodigiosin Concentration (µg/mL)Biofilm Inhibition (%)Reference
100058
50039.86
25019.58
12517.86
62.512.42
31.252.50

Note: In some instances, prodigiosin has been observed to increase biofilm formation, suggesting its role may be concentration and species-dependent.

Immunomodulatory Effects

Prodigiosin can modulate the host immune system, which can be advantageous for the producing bacterium in the context of pathogenic or symbiotic relationships. It has been shown to possess immunosuppressive properties, primarily by inhibiting T-cell proliferation. This could potentially help the producing bacterium to evade the host's immune response.

Table 4: Immunosuppressive Activity of Prodigiosin

AssayTargetEffective ConcentrationReference
T-cell ProliferationMurine Splenocytes< 100 nM
Cytotoxicity on Cancer Cell LinesHepG2IC₅₀ = 8.75 µg/mL
Cytotoxicity on Cancer Cell LinesH460IC₅₀ = 7.7 µg/mL
Cytotoxicity on Cancer Cell LinesMCF-7IC₅₀ < 2 µg/mL

Regulation of Prodigiosin Production

The synthesis of prodigiosin is a tightly regulated process, ensuring its production occurs under ecologically relevant conditions where it provides the most benefit. This regulation involves complex signaling networks that respond to cell density and environmental cues.

Quorum Sensing

In many Serratia species, prodigiosin production is controlled by quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population-density-dependent manner. The SmaI/SmaR QS system is a key regulator, where the autoinducer synthase SmaI produces N-acylhomoserine lactones (AHLs) that, at a threshold concentration, bind to the transcriptional regulator SmaR, leading to the activation of the prodigiosin biosynthesis (pig) gene cluster.

Quorum_Sensing_Regulation cluster_cell Serratia marcescens Cell SmaI SmaI (AHL Synthase) AHL_out AHLs (Autoinducers) SmaI->AHL_out Synthesizes SmaR SmaR (Transcriptional Regulator) pig_operon pig Operon SmaR->pig_operon Activates Transcription AHL_in AHLs AHL_out->AHL_in Diffusion (High Cell Density) AHL_in->SmaR Binds to caption Quorum Sensing Control of Prodigiosin Synthesis

Quorum Sensing Control of Prodigiosin Synthesis
Two-Component Systems

Several two-component systems (TCSs) are also involved in regulating prodigiosin biosynthesis, acting as environmental sensors that modulate the expression of the pig operon.

  • RssB/RssA System: This system acts as a negative regulator of prodigiosin production. The sensor kinase RssA phosphorylates the response regulator RssB, which then binds to the promoter of the pig operon, repressing its transcription.

RssB_RssA_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RssA RssA (Sensor Kinase) RssB RssB (Response Regulator) RssA->RssB Phosphorylates RssB_P RssB-P pig_operon pig Operon RssB_P->pig_operon Represses Transcription Environmental_Signal Environmental Signal Environmental_Signal->RssA Activates caption RssB/RssA Negative Regulation of Prodigiosin

RssB/RssA Negative Regulation of Prodigiosin
  • CpxR/CpxA System: The role of the CpxR/CpxA system appears to be complex and potentially strain-dependent, with reports of both positive and negative regulation of prodigiosin synthesis. This system is generally involved in responding to envelope stress.

  • EnvZ/OmpR System: This TCS, which responds to changes in osmolarity, has been shown to positively regulate prodigiosin production by the response regulator OmpR directly binding to the promoter of the pig gene cluster.

EnvZ_OmpR_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EnvZ EnvZ (Sensor Kinase) OmpR OmpR (Response Regulator) EnvZ->OmpR Phosphorylates OmpR_P OmpR-P pig_operon pig Operon OmpR_P->pig_operon Activates Transcription Osmotic_Stress Osmotic Stress Osmotic_Stress->EnvZ Sensed by caption EnvZ/OmpR Positive Regulation of Prodigiosin

EnvZ/OmpR Positive Regulation of Prodigiosin

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the ecological roles of prodigiosin.

Prodigiosin Extraction and Purification

This protocol describes a common method for extracting and purifying prodigiosin from a bacterial culture.

Prodigiosin_Extraction_Workflow start Start: Bacterial Culture (e.g., Serratia marcescens) centrifuge1 Centrifuge Culture (e.g., 8000 x g, 15 min) start->centrifuge1 pellet Collect Cell Pellet centrifuge1->pellet supernatant1 Discard Supernatant centrifuge1->supernatant1 add_solvent Add Acidified Methanol (B129727) to Pellet pellet->add_solvent vortex Vortex to Resuspend add_solvent->vortex centrifuge2 Centrifuge Again (e.g., 5000 x g, 15 min) vortex->centrifuge2 supernatant2 Collect Supernatant (Contains Prodigiosin) centrifuge2->supernatant2 pellet2 Discard Pellet centrifuge2->pellet2 evaporate Evaporate Solvent (e.g., Rotary Evaporator or Dry Bath) supernatant2->evaporate crude_extract Crude Prodigiosin Extract evaporate->crude_extract purification Purification (e.g., Silica (B1680970) Gel Chromatography) crude_extract->purification pure_prodigiosin Pure Prodigiosin purification->pure_prodigiosin caption Prodigiosin Extraction and Purification Workflow

Prodigiosin Extraction and Purification Workflow

Methodology:

  • Cultivation: Culture a prodigiosin-producing bacterium (e.g., Serratia marcescens) in a suitable liquid medium (e.g., peptone glycerol (B35011) broth) until significant red pigmentation is observed.

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., at 8,000 x g for 15 minutes) to pellet the cells. Discard the supernatant.

  • Extraction: Resuspend the cell pellet in acidified methanol (e.g., 95% methanol with 4% 1M HCl). Vortex thoroughly to ensure complete lysis and pigment extraction.

  • Clarification: Centrifuge the mixture again (e.g., at 5,000 x g for 15 minutes) to remove cell debris.

  • Solvent Evaporation: Carefully collect the supernatant, which contains the dissolved prodigiosin. Evaporate the solvent using a rotary evaporator or a dry bath at a controlled temperature (e.g., 40-50°C) to obtain the crude prodigiosin extract.

  • Purification (Optional): For higher purity, the crude extract can be further purified using techniques like silica gel column chromatography.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of prodigiosin that inhibits the visible growth of a target microorganism.

MIC_Assay_Workflow start Start: Prepare Prodigiosin Stock and Bacterial Inoculum serial_dilution Perform 2-fold Serial Dilution of Prodigiosin in Microtiter Plate start->serial_dilution add_inoculum Add Standardized Bacterial Inoculum to Each Well serial_dilution->add_inoculum controls Include Positive (Bacteria only) and Negative (Broth only) Controls add_inoculum->controls incubate Incubate Plate (e.g., 37°C for 18-24 hours) controls->incubate read_results Observe for Turbidity (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic caption Minimum Inhibitory Concentration (MIC) Assay Workflow

Minimum Inhibitory Concentration (MIC) Assay Workflow

Methodology:

  • Preparation: Prepare a stock solution of purified prodigiosin in a suitable solvent (e.g., ethanol (B145695) or DMSO). Prepare a standardized inoculum of the target bacterium in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the prodigiosin stock solution in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted prodigiosin.

  • Controls: Include a positive control well (broth with inoculum, no prodigiosin) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the target bacterium (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of prodigiosin in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Biofilm Inhibition Assay: Crystal Violet Method

This protocol quantifies the effect of prodigiosin on the ability of bacteria to form biofilms.

Biofilm_Inhibition_Assay_Workflow start Start: Prepare Bacterial Culture and Prodigiosin Solutions dispense Dispense Bacterial Culture and Prodigiosin into Microtiter Plate start->dispense incubate Incubate to Allow Biofilm Formation (e.g., 24-48 hours) dispense->incubate remove_planktonic Remove Planktonic Cells by Washing with PBS incubate->remove_planktonic stain Stain Biofilm with 0.1% Crystal Violet remove_planktonic->stain wash_excess Wash Away Excess Stain stain->wash_excess solubilize Solubilize Bound Stain (e.g., with Ethanol or Acetic Acid) wash_excess->solubilize measure_absorbance Measure Absorbance (e.g., at 570 nm) solubilize->measure_absorbance quantify_inhibition Quantify Biofilm Inhibition Compared to Control measure_absorbance->quantify_inhibition caption Biofilm Inhibition Assay Workflow

Biofilm Inhibition Assay Workflow

Methodology:

  • Preparation: Grow the target bacterium in a suitable broth. Prepare different concentrations of prodigiosin.

  • Incubation: In a flat-bottomed 96-well microtiter plate, add the bacterial culture and the desired concentrations of prodigiosin to the wells. Include a control with no prodigiosin. Incubate the plate under conditions that promote biofilm formation (typically static incubation for 24-48 hours).

  • Washing: Carefully remove the planktonic (free-floating) cells by gently washing the wells with a buffer such as phosphate-buffered saline (PBS).

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells again with water to remove any unbound stain.

  • Solubilization: Add a solubilizing agent (e.g., 95% ethanol or 30% acetic acid) to each well to dissolve the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition relative to the control.

Algicidal Activity Assay

This protocol assesses the ability of prodigiosin to inhibit the growth of algae.

Algicidal_Assay_Workflow start Start: Prepare Algal Culture and Prodigiosin Solutions expose_algae Expose Algal Culture to Different Prodigiosin Concentrations start->expose_algae incubate Incubate under Controlled Light and Temperature expose_algae->incubate measure_growth Measure Algal Growth Over Time incubate->measure_growth chlorophyll_extraction Chlorophyll a Extraction (e.g., with Ethanol) measure_growth->chlorophyll_extraction measure_absorbance Measure Absorbance of Chlorophyll Extract (665 nm) chlorophyll_extraction->measure_absorbance calculate_inhibition Calculate Percentage Growth Inhibition measure_absorbance->calculate_inhibition caption Algicidal Activity Assay Workflow

Algicidal Activity Assay Workflow

Methodology:

  • Preparation: Cultivate the target algal species in its appropriate growth medium under controlled light and temperature conditions. Prepare a stock solution of prodigiosin.

  • Exposure: In flasks or multi-well plates, add the algal culture and different concentrations of prodigiosin. Include a control with no prodigiosin.

  • Incubation: Incubate the cultures under the same controlled conditions for a set period (e.g., 24, 48, 72 hours).

  • Growth Measurement: Algal growth can be monitored by measuring the optical density of the culture or, more accurately, by quantifying the chlorophyll a content.

  • Chlorophyll a Quantification:

    • Take a known volume of the algal culture and centrifuge to pellet the cells.

    • Extract the chlorophyll a from the pellet using a solvent like 90% acetone (B3395972) or ethanol.

    • Centrifuge to remove cell debris and measure the absorbance of the supernatant at specific wavelengths (e.g., 665 nm and 750 nm for background correction).

    • Calculate the chlorophyll a concentration using established equations.

  • Data Analysis: Calculate the percentage of growth inhibition for each prodigiosin concentration compared to the control. Determine the EC₅₀ (the concentration that causes 50% inhibition) if desired.

Conclusion

Prodigiosin is a dynamic secondary metabolite that provides its producing microorganisms with a significant ecological advantage. Its diverse biological activities, including antimicrobial, antifungal, algicidal, and immunomodulatory effects, enable these bacteria to thrive in competitive environments. The intricate regulation of prodigiosin biosynthesis ensures that this energetically expensive compound is produced when it is most needed. A thorough understanding of the ecological roles of prodigiosin and the mechanisms governing its production is not only crucial for comprehending microbial ecology but also holds immense potential for applications in medicine, agriculture, and biotechnology. The protocols and data presented in this guide offer a solid foundation for researchers to further explore and harness the power of this remarkable crimson pigment.

References

Methodological & Application

Application Notes and Protocols: Prodigiosin Hydrochloride Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin (B1679158), a tripyrrole red pigment produced by Serratia marcescens and other bacteria, has garnered significant interest in the pharmaceutical industry due to its diverse biological activities, including antibacterial, immunosuppressive, and anticancer properties. For research and development purposes, obtaining prodigiosin in its stable hydrochloride salt form is often preferred. This document provides a detailed protocol for the extraction and purification of prodigiosin hydrochloride from bacterial cultures.

Data Presentation: Quantitative Analysis of Prodigiosin Production and Purification

The yield and purity of prodigiosin are highly dependent on the bacterial strain, culture conditions, and the extraction and purification methods employed. The following table summarizes quantitative data from various studies to provide a comparative overview.

Parameter Method/Solvent System Result Reference
Extraction Yield Acidified Methanol (B129727)0.9 g/L (dried prodigiosin)[1]
Peanut oil cake based medium~40 g/L (crude pigment)[2]
Wheat bran (Solid-State Fermentation)1.3075 mg/L[3]
Sucrose, peptone, and Tween 80 optimized medium1653.95 ± 32.12 mg/L[4]
Purification - Purity Silica (B1680970) Gel Column Chromatography followed by HPLC>98%[5]
Silica Gel Column Chromatography98%
Preparative-HPLC95.95%
Column Chromatography (Silica Gel) - Mobile Phase n-hexane:toluene (1:1 v/v) combined with toluene:ethyl acetate (B1210297) (9:1 v/v)High purity fractions
Petroleum ether and ethyl acetate (gradient elution)≥80% purity
Dichloromethane, chloroform, and acetone (B3395972) (2.5:2.5:0.5 v/v)Effective separation
HPLC - Mobile Phase Methanol and 0.1% glacial acetic acid (gradient elution)High purity separation
Acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate (85:15 v/v)Purity determination

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and purification of this compound from a Serratia marcescens culture.

Materials and Reagents
  • Serratia marcescens culture broth

  • Methanol (ACS grade)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (ACS grade)

  • n-hexane (ACS grade)

  • Toluene (ACS grade)

  • Silica gel (60-120 mesh) for column chromatography

  • TLC plates (silica gel 60 F254)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Chromatography column

  • Glassware (beakers, flasks, etc.)

  • pH meter

Protocol 1: Extraction of this compound

This protocol utilizes acidified methanol to directly extract prodigiosin in its hydrochloride form.

  • Harvesting Bacterial Cells: Centrifuge the Serratia marcescens culture broth at 8,000 x g for 15 minutes to pellet the bacterial cells. Discard the supernatant.

  • Preparation of Acidified Methanol: Prepare a solution of acidified methanol by adding 4 ml of concentrated HCl to 96 ml of methanol.

  • Extraction: Resuspend the cell pellet in the acidified methanol. The volume of acidified methanol will depend on the size of the pellet; a 1:10 ratio of pellet weight to solvent volume is a good starting point.

  • Cell Lysis: Vigorously vortex the cell suspension for 2-5 minutes to ensure thorough mixing and cell lysis. For enhanced extraction, ultrasonication for 30 minutes can be employed.

  • Centrifugation: Centrifuge the mixture at 5,000 x g for 15 minutes to separate the cell debris from the prodigiosin-containing supernatant.

  • Collection and Concentration: Carefully collect the red supernatant. The crude this compound extract can be concentrated using a rotary evaporator at 40-60°C.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for the purification of the crude this compound extract.

  • Column Packing: Prepare a silica gel slurry in n-hexane and pour it into a chromatography column to create a packed bed.

  • Sample Loading: Dissolve the concentrated crude extract in a minimal amount of a suitable solvent like ethyl acetate and mix it with a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

  • Elution (Gradient): Begin eluting the column with a non-polar solvent system and gradually increase the polarity. A common gradient elution starts with petroleum ether:ethyl acetate (50:1), followed by increasing concentrations of ethyl acetate (20:1, 10:1, and finally 5:1). The red-colored fractions should be collected.

  • Elution (Stepwise): Alternatively, a two-step elution can be performed using n-hexane:toluene (1:1 v/v) followed by toluene:ethyl acetate (9:1 v/v).

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a mobile phase such as n-hexane:ethyl acetate (1:1 v/v) to identify the fractions containing pure prodigiosin.

  • Concentration: Pool the pure fractions and concentrate them using a rotary evaporator to obtain the purified this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis

For achieving high purity, HPLC is recommended.

  • Sample Preparation: Dissolve the purified this compound from the column chromatography step in the HPLC mobile phase.

  • HPLC Conditions:

    • Column: C18 column

    • Mobile Phase: A gradient of methanol and 0.1% glacial acetic acid is effective. An isocratic system of acetonitrile and 10 mM ammonium acetate (85:15 v/v) can also be used.

    • Detection: Monitor the elution at 535 nm.

  • Fraction Collection: Collect the peak corresponding to prodigiosin.

  • Final Product: Lyophilize the collected fraction to obtain highly pure this compound powder.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification Serratia Serratia marcescens Culture Centrifugation1 Centrifugation (8,000 x g) Serratia->Centrifugation1 Pellet Cell Pellet Centrifugation1->Pellet Extraction Extraction with Acidified Methanol Pellet->Extraction Centrifugation2 Centrifugation (5,000 x g) Extraction->Centrifugation2 Supernatant Crude Prodigiosin HCl Extract Centrifugation2->Supernatant Concentration1 Rotary Evaporation Supernatant->Concentration1 ColumnChromatography Silica Gel Column Chromatography Concentration1->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC PureFractions Pure Fractions TLC->PureFractions Concentration2 Rotary Evaporation PureFractions->Concentration2 HPLC HPLC Purification Concentration2->HPLC FinalProduct Prodigiosin HCl (>98% Purity) HPLC->FinalProduct Apoptosis_Pathway Prodigiosin Prodigiosin HCl ROS ↑ Reactive Oxygen Species (ROS) Prodigiosin->ROS DNA_Damage DNA Damage Prodigiosin->DNA_Damage Mitochondria Mitochondrial Stress ROS->Mitochondria DNA_Damage->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for Prodigiosin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prodigiosin (B1679158), a vibrant red pigment produced by various bacteria, most notably Serratia marcescens, has garnered significant interest in the pharmaceutical and biotechnology sectors due to its diverse biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[1] Accurate and reliable quantification of prodigiosin is crucial for research, process optimization, and quality control in drug development. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and robust method for the determination of prodigiosin concentrations in various samples. This document provides a detailed protocol and application note for the quantification of prodigiosin using reverse-phase HPLC.

Principle

This method utilizes reverse-phase HPLC to separate prodigiosin from other components in a sample matrix. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution. Prodigiosin is then detected by a UV-Visible detector at its maximum absorbance wavelength, which is in the range of 532-537 nm.[2][3][4] Quantification is performed by comparing the peak area of the analyte to a standard curve generated from known concentrations of a purified prodigiosin standard.

Experimental Protocols

1. Apparatus and Reagents

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Pumping system (Isocratic or Gradient)

    • Autosampler or manual injector

    • Column oven

    • UV-Visible or Photodiode Array (PDA) detector

  • HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. A phenyl column has also been reported to be effective.[5]

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm)

  • Vortex mixer

  • Centrifuge

  • Prodigiosin standard (commercially available or purified in-house)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or acetic acid (for pH adjustment of the mobile phase)

  • Ammonium acetate (B1210297) (for buffered mobile phase)

2. Standard Solution Preparation

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of prodigiosin standard and dissolve it in a suitable solvent, such as methanol or acidified methanol, in a volumetric flask to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]

3. Sample Preparation (from Bacterial Culture)

  • Cell Harvesting: Centrifuge the bacterial culture broth (e.g., from Serratia marcescens) at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the cells.

  • Pigment Extraction: Discard the supernatant and extract the red pigment from the cell pellet using an appropriate solvent. Acidified methanol (e.g., methanol with 4% 1N HCl) is commonly used to efficiently extract prodigiosin.[6] Vortex the mixture vigorously until the cell pellet becomes colorless.

  • Clarification: Centrifuge the extract to pellet any cell debris.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before HPLC analysis.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the prodigiosin concentration falls within the linear range of the standard curve.

4. Chromatographic Conditions

The following table summarizes various reported HPLC conditions for prodigiosin quantification. Method selection may depend on the specific sample matrix and available instrumentation.

ParameterMethod 1Method 2Method 3Method 4
Column C18Prontosil Kromaplus PhenylC18C18
Mobile Phase Methanol:Water (7:3, v/v)[7]Methanol:10 mM Ammonium Acetate (75:25, v/v), pH 3.0[5]Acetonitrile:Water (60:40, v/v)[8]Methanol:Acetonitrile:Water (1:1:2, v/v), pH 3.6[9]
Flow Rate 0.8 mL/min[7]2 mL/min[5]0.8 mL/min[8]0.8 mL/min[9]
Detection Wavelength 535 nm[7]536 nm[5]Not SpecifiedNot Specified
Injection Volume 3 µL[7]20 µL[5]Not SpecifiedNot Specified
Column Temperature 30 °C[7]25 °C[5]Not SpecifiedNot Specified

5. Data Analysis and Quantification

  • Standard Curve Generation: Inject the prepared working standard solutions into the HPLC system. Plot a calibration curve of the peak area versus the concentration of the prodigiosin standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is generally considered acceptable.[5]

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Quantification: Identify the prodigiosin peak in the sample chromatogram based on its retention time compared to the standard. Use the peak area of the prodigiosin in the sample and the equation from the standard curve to calculate the concentration of prodigiosin in the sample.

Quantitative Data Summary

The following table presents a summary of quantitative data from a validated HPLC method for prodigiosin quantification.

ParameterReported ValueSource
Linearity Range 1 - 100 µg/mL[5]
Correlation Coefficient (R²) 0.99996[5]
Limit of Detection (LOD) 0.37 µg/mL[5]
Limit of Quantification (LOQ) 0.74 µg/mL[5]
Retention Time Varies with method (e.g., 2.062 min, 16.65 min, 31.6 min)[10][11][12]

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship of HPLC method development and validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis bacterial_culture Bacterial Culture centrifugation1 Centrifugation bacterial_culture->centrifugation1 cell_pellet Cell Pellet centrifugation1->cell_pellet extraction Pigment Extraction (e.g., Acidified Methanol) cell_pellet->extraction centrifugation2 Centrifugation extraction->centrifugation2 supernatant Crude Extract centrifugation2->supernatant filtration Filtration (0.22 µm) supernatant->filtration final_sample Prepared Sample filtration->final_sample hplc_system HPLC System final_sample->hplc_system separation Chromatographic Separation (C18 Column) hplc_system->separation detection UV-Vis Detection (535 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration standard_curve Standard Curve Generation quantification Quantification standard_curve->quantification peak_integration->quantification result Prodigiosin Concentration quantification->result

Caption: Experimental workflow for prodigiosin quantification by HPLC.

hplc_method_dev cluster_dev Method Development cluster_val Method Validation cluster_app Application col_select Column Selection (e.g., C18, Phenyl) mp_opt Mobile Phase Optimization (Solvent Ratio, pH) col_select->mp_opt fr_opt Flow Rate Optimization mp_opt->fr_opt dw_select Detection Wavelength Selection (λmax = 532-537 nm) fr_opt->dw_select specificity Specificity dw_select->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis

Caption: Logical relationship of HPLC method development and validation.

References

Application Notes and Protocols: Prodigiosin Hydrochloride as a Fluorescent Probe in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin (B1679158) hydrochloride, a vibrant red tripyrrole pigment produced by Serratia marcescens and other bacteria, has garnered significant interest in the scientific community for its wide array of biological activities, including anticancer, immunosuppressive, and antimicrobial properties.[1] Beyond its therapeutic potential, the intrinsic fluorescence of prodigiosin hydrochloride presents an opportunity for its use as a fluorescent probe in cell imaging. Its ability to permeate cell membranes and accumulate in various intracellular compartments allows for the visualization of its localization and can provide insights into its mechanism of action.

This document provides detailed application notes and protocols for utilizing the fluorescent properties of this compound in cell imaging studies. It includes information on its spectral properties, protocols for cell staining and imaging, and data on its cytotoxic effects on various cancer cell lines.

Physicochemical and Fluorescent Properties

This compound is soluble in organic solvents such as methanol, ethanol, dimethyl sulfoxide (B87167) (DMSO), and chloroform, but has limited solubility in water.[2] Its solutions are more stable at an acidic pH.[2] The compound exhibits autofluorescence, with its spectral properties being influenced by the solvent environment and pH.

Table 1: Spectral Properties of Prodigiosin

PropertyValueConditionsReference
Molecular FormulaC₂₀H₂₅N₃O · HCl-[2]
Molecular Weight359.9 g/mol -[2]
Absorption Maximum (λ_max)~535 nmAcidic Methanol[3]
Excitation Maximum (λ_ex)~534 nm20 mM HEPES, 100 mM NaCl, pH 7.5, 2% DMSO[4]
Emission Maximum (λ_em)~556 nm20 mM HEPES, 100 mM NaCl, pH 7.5, 2% DMSO[4]

Note: The exact excitation and emission maxima may vary depending on the intracellular environment and instrumentation.

Cytotoxicity Data

This compound has demonstrated potent cytotoxic effects against a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line and the duration of exposure.

Table 2: IC₅₀ Values of Prodigiosin in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µg/mL)Exposure Time (h)Reference
A549Lung Carcinoma1.3048[5]
HT-29Colon AdenocarcinomaMore sensitive than T47DNot Specified[6]
T47DBreast Ductual CarcinomaLess sensitive than HT-29Not Specified[6]
NCI-H292Lung Mucoepidermoid Carcinoma3.6Not Specified[7]
HEp-2Larynx Epidermoid Carcinoma3.4Not Specified[7]
MCF-7Breast Adenocarcinoma5.1Not Specified[7]
HL-60Promyelocytic Leukemia1.7Not Specified[7]
HepG2Hepatocellular Carcinoma8.75Not Specified[8]
H460Large Cell Lung Cancer7.7Not Specified[8]
KBOral Epidermoid Carcinoma<2Not Specified[8]
SK-LU-1Lung Adenocarcinoma<2Not Specified[8]

Signaling Pathways

Prodigiosin is known to induce apoptosis in cancer cells through multiple signaling pathways. A key mechanism involves the modulation of the MAPK (Mitogen-Activated Protein Kinase) pathway and the intrinsic apoptotic pathway.

prodigiosin_apoptosis_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Prodigiosin Prodigiosin MAPK_Pathway MAPK Pathway Prodigiosin->MAPK_Pathway Activates Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Bax) Prodigiosin->Bcl2_Family Modulates JNK_p38 JNK/p38 Activation MAPK_Pathway->JNK_p38 JNK_p38->Bcl2_Family Modulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates Outer Membrane Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Prodigiosin-induced apoptosis signaling pathway.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is for determining the IC₅₀ value of this compound in a specific cancer cell line.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to obtain a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the prodigiosin concentration and determine the IC₅₀ value using a suitable software.

mtt_assay_workflow A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with Prodigiosin B->D C Prepare Prodigiosin dilutions C->D E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate for 3-4h F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate IC50 value I->J

Figure 2: Workflow for MTT cytotoxicity assay.

Protocol 2: Live-Cell Imaging of Intracellular this compound

This protocol describes the use of this compound's intrinsic fluorescence to visualize its uptake and localization in live cells using fluorescence microscopy.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Adherent cell line of interest

  • Complete cell culture medium

  • Glass-bottom imaging dishes or chamber slides

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope equipped with appropriate filters (e.g., for TRITC or Texas Red), a heated stage, and CO₂ incubator.

Procedure:

  • Cell Seeding: Seed cells on glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.

  • Prodigiosin Staining:

    • Prepare a working solution of this compound in live-cell imaging medium. A starting concentration of 1-5 µM is recommended, but the optimal concentration should be determined empirically to achieve sufficient signal without causing rapid phototoxicity or cell death.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the prodigiosin-containing imaging medium to the cells.

    • Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary between cell types.

  • Imaging Preparation:

    • After incubation, gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess prodigiosin.

    • Add fresh, pre-warmed live-cell imaging medium to the dish.

  • Fluorescence Microscopy:

    • Place the imaging dish on the microscope stage equipped with a 37°C and 5% CO₂ environmental chamber.

    • Allow the dish to equilibrate for 10-15 minutes.

    • Locate the cells using brightfield or phase-contrast microscopy.

    • Switch to fluorescence imaging. Use an appropriate filter set for red fluorescence (e.g., excitation ~530-550 nm, emission ~570-620 nm).

    • Adjust the exposure time and laser power to obtain a clear image with minimal phototoxicity. Start with a low laser power and short exposure time and gradually increase as needed.

  • Image Acquisition and Analysis:

    • Capture images at different time points to observe the dynamics of prodigiosin localization.

    • The intracellular distribution of prodigiosin can be analyzed using image analysis software.

live_cell_imaging_workflow A Seed cells on imaging dish B Incubate for 24-48h A->B D Incubate cells with Prodigiosin B->D C Prepare Prodigiosin staining solution C->D E Wash to remove excess probe D->E F Add fresh imaging medium E->F G Mount on microscope stage F->G H Equilibrate temperature and CO2 G->H I Set imaging parameters (filters, exposure, laser power) H->I J Acquire images I->J K Analyze intracellular localization J->K

Figure 3: Workflow for live-cell imaging of prodigiosin.

Troubleshooting and Considerations

  • Phototoxicity: Prodigiosin, like many fluorescent molecules, can induce phototoxicity upon prolonged or high-intensity light exposure. To minimize this, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio. Time-lapse imaging should be performed with the longest possible intervals between acquisitions.

  • Signal-to-Noise Ratio: The fluorescence of prodigiosin may be weaker than that of commercial fluorescent dyes. To improve the signal-to-noise ratio, consider using a high-sensitivity detector and appropriate image processing techniques to reduce background noise.

  • pH Sensitivity: The fluorescence of prodigiosin is pH-dependent. Be mindful of the pH of your imaging medium and how it might affect the fluorescence signal.

  • Cell Health: Ensure that the concentration of prodigiosin and the imaging conditions do not adversely affect cell health. Monitor cell morphology and viability throughout the experiment.

Conclusion

This compound's intrinsic fluorescence provides a valuable tool for cell biologists and drug development professionals. By following the protocols outlined in these application notes, researchers can effectively utilize prodigiosin as a fluorescent probe to study its intracellular localization and gain further insights into its mechanisms of action. The provided data on its cytotoxicity and the signaling pathways it affects will aid in the design and interpretation of these imaging experiments.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Prodigiosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for evaluating the antimicrobial properties of Prodigiosin (B1679158) hydrochloride. The methodologies outlined below are based on established standards for antimicrobial susceptibility testing, including the Kirby-Bauer disk diffusion assay, broth microdilution for determining the Minimum Inhibitory Concentration (MIC), and subsequent determination of the Minimum Bactericidal Concentration (MBC).

Data Presentation

The antimicrobial activity of Prodigiosin hydrochloride against a variety of pathogenic bacteria is summarized in the table below. This quantitative data, compiled from multiple studies, facilitates a comparative analysis of its efficacy.

MicroorganismTest MethodConcentration/AmountResult (Zone of Inhibition / MIC / MBC)Reference
Staphylococcus aureusDisk Diffusion50 µgZone of inhibition[1]
Staphylococcus aureusBroth Microdilution-MIC: 15.62 µg/mL[2]
Staphylococcus aureusBroth Microdilution-MBC: 15.62 µg/mL[2]
Methicillin-resistant Staphylococcus aureus (MRSA)Broth Microdilution> 10 µg/µLMIC[3]
Enterococcus faecalisDisk Diffusion-Zone of inhibition: 22 ± 1.0 mm[4]
Enterococcus faecalisBroth Microdilution10 µg/µLMIC[3]
Streptococcus pyogenesDisk Diffusion-Zone of inhibition: 14 ± 0.6 mm[4]
Escherichia coliDisk Diffusion50 µgZone of inhibition[1]
Escherichia coliBroth Microdilution10 µg/µLMIC[3]
Escherichia coliBroth Microdilution-MIC: 15.62 µg/mL[2]
Escherichia coliBroth Microdilution-MBC: 31.25 µg/mL[2]
Pseudomonas aeruginosaBroth Microdilution-MIC: 3.9 µg/mL[2]
Pseudomonas aeruginosaBroth Microdilution-MBC: 7.81 µg/mL[2]
Salmonella entericaBroth Microdilution-MIC: 15.62 µg/mL[2]
Salmonella entericaBroth Microdilution-MBC: 15.62 µg/mL[2]
Listeria monocytogenesBroth Microdilution-MIC: 15.62 µg/mL[2]
Listeria monocytogenesBroth Microdilution-MBC: 31.25 µg/mL[2]

Experimental Workflow

The following diagram illustrates the sequential workflow for assessing the antimicrobial activity of this compound.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Prodigiosin This compound Stock Solution Disk_Diffusion Disk Diffusion Assay Prodigiosin->Disk_Diffusion MIC_Assay Broth Microdilution (MIC Assay) Prodigiosin->MIC_Assay Bacteria Bacterial Inoculum Preparation (0.5 McFarland) Bacteria->Disk_Diffusion Bacteria->MIC_Assay Media Prepare Culture Media (e.g., Mueller-Hinton) Media->Disk_Diffusion Media->MIC_Assay MBC_Assay MBC Assay Media->MBC_Assay Measure_Zones Measure Inhibition Zones Disk_Diffusion->Measure_Zones Determine_MIC Determine MIC MIC_Assay->Determine_MIC Determine_MBC Determine MBC MBC_Assay->Determine_MBC Determine_MIC->MBC_Assay

Caption: Workflow for Antimicrobial Susceptibility Testing of this compound.

Experimental Protocols

Disk Diffusion Assay (Kirby-Bauer Method)

This method qualitatively assesses the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[3][5][6]

Materials:

  • This compound stock solution

  • Sterile filter paper disks (6 mm diameter)

  • Test bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic disks (e.g., chloramphenicol, ampicillin)[3][7]

  • Negative control disks (impregnated with the solvent used to dissolve Prodigiosin)[3][5]

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) in sterile saline or broth.[7]

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.[6]

  • Disk Application:

    • Aseptically apply sterile filter paper disks to the surface of the inoculated MHA plate.

    • Pipette a known concentration of this compound solution (e.g., 250 µg/µL and 500 µg/µL) onto the disks.[3]

    • Place positive and negative control disks on the same plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[6][7]

  • Data Collection: Measure the diameter of the clear zone of inhibition around each disk in millimeters (mm).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism.[3][8][9]

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Test bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Sterile saline

  • Positive control (antibiotic) and negative control (no antimicrobial agent)

  • Microplate reader (optional, for measuring absorbance)

Procedure:

  • Preparation of Prodigiosin Dilutions:

    • Add 100 µL of sterile MHB to each well of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.[3]

  • Inoculum Preparation: Prepare a bacterial suspension and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.[8]

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL and a final bacterial concentration of ~2.5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

    • Positive Control: A well containing a known antibiotic and the bacterial inoculum.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of this compound in a well that shows no visible turbidity (bacterial growth).[3][9] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC is determined to ascertain whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[4][9]

Materials:

  • MHA plates

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Subculturing from MIC Wells: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spread the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.[9]

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the MHA plate).[9]

Mode of Action

While the precise signaling pathways are a subject of ongoing research, the antimicrobial action of prodigiosin is believed to be multifaceted. It is suggested to have a pleiotropic effect on bacterial physiology, potentially disrupting the outer membrane integrity, interfering with cell respiration, and inhibiting the synthesis of bacterial RNA and proteins.[3] Furthermore, prodigiosin has been implicated in bacterial DNA cleavage, modulation of intracellular pH, and inhibition of the cell cycle.[5]

References

Investigating the Immunosuppressive Effects of Prodigiosin Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin (B1679158) hydrochloride, a member of the prodiginine family of natural red pigments produced by various bacteria, including Serratia marcescens, has garnered significant interest for its diverse biological activities. Beyond its notable anticancer properties, prodigiosin exhibits potent immunosuppressive effects, positioning it as a promising candidate for the development of novel therapies for autoimmune diseases and organ transplantation. These application notes provide a comprehensive overview of the immunosuppressive actions of prodigiosin hydrochloride, detailing its mechanism of action, quantitative effects on immune cells, and step-by-step protocols for its investigation.

Mechanism of Action

This compound exerts its immunosuppressive effects primarily through the targeted inhibition of T-lymphocyte activation and proliferation. Unlike calcineurin inhibitors such as cyclosporin (B1163) A and tacrolimus (B1663567) (FK506), prodigiosin does not prevent the production of interleukin-2 (B1167480) (IL-2). Instead, its unique mechanism involves the disruption of the IL-2 signaling pathway, which is crucial for T-cell proliferation and differentiation.

The key molecular target of prodigiosin in this pathway is the inhibition of the expression of the high-affinity IL-2 receptor alpha-chain (IL-2Rα or CD25). By downregulating IL-2Rα, prodigiosin effectively blocks the formation of the functional IL-2 receptor complex on the surface of T-cells. This disruption prevents the binding of IL-2 and the subsequent activation of downstream signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, the phosphorylation and activation of JAK-3, a tyrosine kinase associated with the common gamma chain (γc) of the IL-2 receptor, is inhibited.[1][2][3] This blockade of IL-2/IL-2R signaling ultimately leads to a halt in T-cell cycle progression and proliferation.

Furthermore, prodigiosin has been shown to induce apoptosis, or programmed cell death, in activated lymphocytes, contributing to its overall immunosuppressive activity.[2][4][5] This pro-apoptotic effect appears to be selective for activated or malignant lymphocytes, with minimal toxicity to non-malignant cells at effective concentrations.[4][6]

Quantitative Data on Immunosuppressive Effects

The following tables summarize the quantitative effects of this compound on key immunological parameters.

Table 1: Inhibition of T-Cell Proliferation by this compound

Cell TypeMitogen/StimulusIC50 (nM)Reference
Human B-CLL T-cells-116 ± 25[2]
Human Jurkat T-cells-225[4]
Murine Splenic T-cellsConcanavalin A< 100[6][7]
Murine Cytotoxic T-cellsMixed Lymphocyte Reaction12.7[8]

Table 2: Induction of Apoptosis in Lymphocytes by this compound

Cell TypeTreatment DurationApoptosis InductionConcentration (nM)Reference
Human B-CLL Cells24 hoursIC50 of 116 ± 25116[2]
Human Jurkat Cells4 hoursDose-dependent increase60 - 1200[4]
Human Hematopoietic Cancer Cell Lines4 hoursSignificant apoptosis300[4]

Table 3: Effect of this compound on Cytokine Production

Cell TypeCytokineEffectConcentration (nM)Reference
Murine T-helper CellsIFN-γInhibition of differentiation and secretionNot specified[9]
Murine T-helper CellsIL-4Inhibition of differentiation and secretionNot specified[9]
Murine Splenic T-cellsIL-2No inhibition of productionNot specified[9]

Experimental Protocols

Detailed methodologies for key experiments to investigate the immunosuppressive effects of this compound are provided below.

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the inhibition of T-cell proliferation by this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • CFSE (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining:

    • Wash isolated PBMCs with PBS.

    • Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

    • Incubate for 5 minutes on ice.

    • Wash the cells three times with RPMI-1640 + 10% FBS.

  • Cell Seeding and Treatment:

    • Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Seed 100 µL of cell suspension per well in a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the prodigiosin dilutions to the respective wells. Include a vehicle control (DMSO).

    • Add 50 µL of mitogen (e.g., PHA at 5 µg/mL) or anti-CD3/anti-CD28 beads to stimulate T-cell proliferation. Include an unstimulated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer.

    • Resuspend cells in FACS buffer.

    • Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

    • Analyze the data by gating on the lymphocyte population and examining the CFSE dilution profiles. Each peak of reduced fluorescence intensity represents a cell division.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)

This protocol describes the detection of apoptosis in T-cells treated with this compound using Annexin V-FITC and PI staining.

Materials:

  • This compound

  • Isolated T-cells or PBMCs

  • RPMI-1640 medium with 10% FBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed T-cells or PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate.

    • Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Washing:

    • Gently collect the cells, including any floating cells, into centrifuge tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within 1 hour.

    • Four populations can be identified:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Protocol 3: Intracellular Cytokine Staining for IFN-γ and IL-4

This protocol details the measurement of intracellular IFN-γ and IL-4 production in T-cells following treatment with this compound.

Materials:

  • This compound

  • Isolated T-cells or PBMCs

  • RPMI-1640 medium with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • Brefeldin A

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated anti-IFN-γ, anti-IL-4, and isotype control antibodies

  • Flow cytometer

Procedure:

  • T-Cell Activation and Treatment:

    • Culture T-cells or PBMCs in the presence of various concentrations of this compound for 24-48 hours.

    • For the final 4-6 hours of culture, stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL).

    • Add Brefeldin A (10 µg/mL) for the last 2-4 hours to block cytokine secretion.

  • Surface Staining (Optional):

    • Harvest and wash the cells.

    • If desired, stain for surface markers (e.g., CD4, CD8) by incubating with fluorochrome-conjugated antibodies for 30 minutes on ice.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Resuspend the cells in Fixation Buffer and incubate for 20 minutes at room temperature.

    • Wash the cells and then resuspend in Permeabilization Buffer for 15 minutes.

  • Intracellular Staining:

    • Centrifuge the permeabilized cells and resuspend the pellet in Permeabilization Buffer containing the fluorochrome-conjugated anti-IFN-γ, anti-IL-4, or isotype control antibodies.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells twice with Permeabilization Buffer.

    • Resuspend the cells in FACS buffer.

    • Acquire and analyze the data on a flow cytometer, gating on the lymphocyte population (and specific T-cell subsets if surface stained) to determine the percentage of cells producing IFN-γ and IL-4.

Visualizations

Prodigiosin_Immunosuppression_Workflow cluster_0 Cell Preparation cluster_1 Experimental Assays cluster_2 Treatment cluster_3 Analysis PBMC_Isolation PBMC Isolation (Ficoll Gradient) Prodigiosin_Treatment Prodigiosin HCl Treatment (Dose-Response) PBMC_Isolation->Prodigiosin_Treatment Treat Cells Proliferation T-Cell Proliferation (CFSE Assay) Flow_Cytometry Flow Cytometry Analysis Proliferation->Flow_Cytometry Apoptosis Apoptosis (Annexin V/PI Assay) Apoptosis->Flow_Cytometry Cytokine Cytokine Production (Intracellular Staining) Cytokine->Flow_Cytometry Prodigiosin_Treatment->Proliferation Prodigiosin_Treatment->Apoptosis Prodigiosin_Treatment->Cytokine

Caption: Experimental workflow for investigating the immunosuppressive effects of this compound.

Prodigiosin_Signaling_Pathway IL2R IL-2 Receptor (IL-2Rα, β, γc) JAK3 JAK3 IL2R->JAK3 Activates pJAK3 pJAK3 Prodigiosin Prodigiosin HCl IL2Ralpha IL-2Rα Expression Prodigiosin->IL2Ralpha Inhibits IL2Ralpha->IL2R STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 Dimerization STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Gene_Transcription

Caption: this compound's mechanism of action in T-cells.

References

Unveiling the In Vivo Potential of Prodigiosin Hydrochloride: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158) hydrochloride, a vibrant red pigment produced by Serratia marcescens and other bacteria, has garnered significant attention for its diverse biological activities.[1][2][3] This document provides a comprehensive overview of in vivo studies of prodigiosin hydrochloride in various animal models, summarizing key quantitative data and offering detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this promising natural compound.

Anti-Cancer Activity

Prodigiosin has demonstrated potent anti-cancer effects in multiple animal models, primarily through the induction of apoptosis and inhibition of tumor growth and metastasis.[1][4]

Quantitative Data Summary
Animal ModelCancer TypeDosage & AdministrationKey FindingsReference
BALB/c MiceLewis Lung CarcinomaNot Specified34.18% decrease in tumor volume after 28 days.
Nude MiceHuman Choriocarcinoma (JEG3) Xenograft50 µg/mL (likely per animal, route not specified)Significant inhibition of tumor growth.
Nude MiceHuman Prostate Cancer (PC3) Xenograft50 µg/mL (likely per animal, route not specified)Significant inhibition of tumor growth.
C57BL/6 MiceLung Metastasis Model (95-D cells)5 mg/kg, Intraperitoneal53% decrease in metastatic nodules; increased survival rate.
Nude MiceTumor-bearing (unspecified cancer)Not Specified36.82% decrease in tumor volume after 28 days.
Experimental Protocols

This protocol outlines the establishment of a xenograft tumor model to evaluate the anti-tumor efficacy of prodigiosin.

Materials:

  • Human cancer cell line (e.g., JEG3, PC3)

  • Matrigel

  • 6-8 week old male nude mice

  • This compound solution

  • Vehicle control (e.g., DMSO, saline)

  • Calipers

Procedure:

  • Culture the chosen cancer cell line to the logarithmic growth phase.

  • Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into treatment and control groups.

  • Administer this compound at the desired concentration and route (e.g., intraperitoneal injection). The control group should receive the vehicle.

  • Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

This protocol details the detection of key apoptosis-related proteins in tumor tissues.

Materials:

  • Excised tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-p53)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Homogenize the tumor tissue in RIPA buffer on ice.

  • Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence imaging system.

Signaling Pathways

Prodigiosin's anti-cancer activity is mediated through multiple signaling pathways, primarily leading to apoptosis.

anticancer_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Prodigiosin Prodigiosin Bax Bax (Pro-apoptotic) Prodigiosin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Prodigiosin->Bcl2 Downregulates Death_Receptors Death_Receptors Prodigiosin->Death_Receptors XIAP XIAP/cIAP (Inhibitors) Prodigiosin->XIAP Downregulates mTOR mTOR Pathway Prodigiosin->mTOR Inhibits NFkB NF-κB Pathway Prodigiosin->NFkB Inhibits Angiogenesis Angiogenesis Prodigiosin->Angiogenesis Inhibits Metastasis Metastasis Prodigiosin->Metastasis Inhibits Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis XIAP->Caspase3 anti_inflammatory_pathway Prodigiosin Prodigiosin NFkB_Pathway NF-κB Pathway Prodigiosin->NFkB_Pathway Inhibits NLRP3_Inflammasome NLRP3 Inflammasome Prodigiosin->NLRP3_Inflammasome Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., DSS) Inflammatory_Stimuli->NFkB_Pathway Activates Inflammatory_Stimuli->NLRP3_Inflammasome Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB_Pathway->Pro_inflammatory_Cytokines Induces Transcription NLRP3_Inflammasome->Pro_inflammatory_Cytokines Promotes Maturation Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation toxicology_workflow Dose_Range_Finding Dose-Range Finding Study (Small number of animals) MTD_Determination Determine Maximum Tolerated Dose (MTD) Dose_Range_Finding->MTD_Determination Acute_Toxicity_Study Single-Dose Acute Toxicity Study MTD_Determination->Acute_Toxicity_Study Repeated_Dose_Study Repeated-Dose (Sub-acute/Chronic) Study MTD_Determination->Repeated_Dose_Study Clinical_Observations Clinical Observations (Daily) Acute_Toxicity_Study->Clinical_Observations Necropsy_Histopathology Gross Necropsy & Histopathology Acute_Toxicity_Study->Necropsy_Histopathology Repeated_Dose_Study->Clinical_Observations Body_Weight Body Weight (Weekly) Repeated_Dose_Study->Body_Weight Hematology_Biochemistry Hematology & Clinical Biochemistry Repeated_Dose_Study->Hematology_Biochemistry Repeated_Dose_Study->Necropsy_Histopathology Safety_Assessment Overall Safety Assessment Clinical_Observations->Safety_Assessment Body_Weight->Safety_Assessment Hematology_Biochemistry->Safety_Assessment Necropsy_Histopathology->Safety_Assessment

References

Application Notes & Protocols: Development of Nanoparticle Delivery Systems for Prodigiosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and characterization of nanoparticle delivery systems for Prodigiosin (B1679158) hydrochloride. Prodigiosin, a promising bioactive compound, often faces challenges in clinical application due to its poor water solubility and bioavailability.[1][2][3] Encapsulation into nanoparticle carriers is a key strategy to overcome these limitations, enhancing its therapeutic potential.[2][4]

Overview of Nanoparticle Systems for Prodigiosin Delivery

Several types of nanoparticles have been successfully formulated to deliver Prodigiosin, each with unique characteristics. The choice of nanoparticle depends on the desired release profile, targeting strategy, and therapeutic application. Common systems include polymer-based nanoparticles, lipid-based carriers, and inorganic nanoparticles.

Quantitative Data Summary

The following tables summarize the physicochemical properties of various Prodigiosin-loaded nanoparticle formulations as reported in the literature.

Table 1: Polymer-Based Nanoparticle Characteristics

Nanoparticle TypeAverage Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Zeta Potential (mV)Reference
Zein (B1164903)/Pectin (B1162225)184.1389.057.49-23.03[1]
Chitosan (B1678972) Nanoparticles75.1 ± 1.496.36 ± 1.7--[3]
Chitosan Microspheres93,030 ± 30089.27 ± 1.2--[3]
PLGA Microparticles5,000 - 50,000High (similar to Paclitaxel)--[2]

Table 2: Lipid and Surfactant-Based Nanoparticle Characteristics

Nanoparticle TypeAverage Size (nm)Encapsulation Efficiency (%)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Surfactin (B1297464) Nanomicelles227 ± 18.95980.59 ± 0.17-27.1 ± 0.97[5][6]
Parenteral Nanoparticles (Lipid)20 - 3092.3 ± 12--[7]

Table 3: Other Nanoparticle Systems

Nanoparticle TypeAverage Size (nm)Encapsulation Efficiency (%)Drug Loading (mg/100mg)System ComponentReference
β-cyclodextrin-MNPs121.1~8156.17Magnetic Nanoparticles (Fe₃O₄)[8]
Carboxymethyl Chitosan-MNPs38.2~9259.17Magnetic Nanoparticles (Fe₃O₄)[8]
Silver Nanoparticles (AgNPs)~30--Prodigiosin as reducing agent[9][10]

Experimental Workflows and Protocols

General Experimental Workflow

The development and evaluation of Prodigiosin-loaded nanoparticles typically follow a structured workflow from synthesis to functional assessment.

G cluster_0 Formulation & Synthesis cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation A Prodigiosin Extraction & Purification C Nanoparticle Synthesis & Drug Loading A->C B Nanocarrier Selection B->C D Particle Size & PDI (DLS) C->D E Zeta Potential C->E F Morphology (SEM/TEM) C->F G Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) C->G H Drug Release Studies (e.g., Dialysis) G->H I Cytotoxicity Assays (e.g., MTT on Cancer Cells) H->I J Cellular Uptake Studies I->J K Animal Model (e.g., Tumor-bearing Mice) J->K L Efficacy & Toxicity Studies K->L

Caption: General workflow for nanoparticle development.

Protocol: Preparation of Prodigiosin-Loaded Surfactin Nanomicelles

This protocol is adapted from a method involving the incorporation of Prodigiosin into pre-formed surfactin nanomicelles.[5][6]

Materials:

  • Prodigiosin (PG) powder

  • Surfactin (SF)

  • Deionized water

  • Bath sonicator

  • Whatman filter paper

Procedure:

  • Prepare Blank Surfactin Nanomicelles (nSF):

    • Dissolve Surfactin in deionized water to a final concentration of 1 mg/mL.

    • Sonicate the aqueous SF solution for 10 minutes to form blank nanomicelles.

  • Incorporate Prodigiosin:

    • Add 30 mg of Prodigiosin powder to 10 mL of the pre-formed nSF dispersion.

    • Sonicate the mixture for 30 minutes at 50°C to facilitate the incorporation of PG into the nanomicelles.

  • Purification:

    • Separate any unentrapped, insoluble Prodigiosin by filtration using Whatman filter paper.

    • The resulting filtered dispersion contains the Prodigiosin-loaded surfactin nanomicelles (nPG/SF).

  • Storage:

    • Store the final nPG/SF dispersion at 4°C for future characterization and use. The formulation has been shown to be physically stable for at least 14 days at this temperature.[5][6]

Protocol: Preparation of Prodigiosin-Loaded Zein/Pectin Nanoparticles

This protocol uses an antisolvent precipitation and electrostatic deposition method.[1]

Materials:

  • Zein powder

  • Pectin

  • Prodigiosin (PG)

  • Ethanol (B145695) (aqueous solution, e.g., 80%)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Prepare Zein-Prodigiosin Solution:

    • Dissolve zein powder and Prodigiosin in an 80% aqueous ethanol solution.

    • Stir the solution until both components are fully dissolved.

  • Antisolvent Precipitation:

    • Inject the Zein-Prodigiosin ethanol solution into a specific volume of deionized water under constant magnetic stirring. This induces the formation of zein-PG nanoparticles as water acts as an antisolvent for zein.

  • Pectin Coating (Electrostatic Deposition):

    • Prepare an aqueous solution of pectin.

    • Add the pectin solution dropwise to the zein-PG nanoparticle suspension under continuous stirring. The positively charged zein nanoparticles will attract the negatively charged pectin, forming a stable outer layer.

  • Purification and Collection:

    • Optionally, centrifuge the nanoparticle suspension to collect the particles and remove any unreacted components.

    • Lyophilize the final product for long-term storage.

Protocol: Characterization of Encapsulation Efficiency (EE)

This is a general protocol to determine the amount of drug successfully encapsulated within the nanoparticles.

Procedure:

  • Separate Free Drug:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the nanoparticles.[11]

    • Carefully collect the supernatant, which contains the unencapsulated (free) Prodigiosin.

  • Quantify Free Drug:

    • Measure the concentration of Prodigiosin in the supernatant using UV-Vis spectrophotometry (λmax ≈ 535-538 nm).[5]

    • Create a standard curve of known Prodigiosin concentrations to accurately determine the amount of free drug.

  • Calculate EE%:

    • Use the following formula: EE (%) = [(Total Drug Added - Free Drug) / Total Drug Added] x 100

Prodigiosin's Proposed Mechanism of Action in Cancer Cells

Prodigiosin induces apoptosis (programmed cell death) in cancer cells through multiple pathways. A key mechanism involves the induction of cellular stress, leading to DNA damage and cell cycle arrest. It has been shown to act as an inhibitor of topoisomerases I and II, enzymes critical for DNA replication and repair.[12]

G cluster_0 Intracellular Action PG Prodigiosin-Loaded Nanoparticle Cell Cancer Cell PG->Cell Cellular Uptake T12 Topoisomerase I/II pH Intracellular pH Disruption DNA DNA Damage T12->DNA Leads to Stress Cellular Stress DNA->Stress pH->Stress Arrest Cell Cycle Arrest Stress->Arrest Apoptosis Apoptosis Arrest->Apoptosis Prodigiosin Prodigiosin Prodigiosin->T12 Inhibition Prodigiosin->pH

Caption: Prodigiosin's mechanism of inducing apoptosis.

References

Application Notes: Prodigiosin Hydrochloride in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prodigiosin (B1679158), a vibrant red tripyrrole pigment produced by Serratia marcescens and other bacteria, has garnered significant attention for its wide range of biological activities, including antimicrobial, immunosuppressive, and potent anticancer properties.[1][2] Prodigiosin hydrochloride (PG-HCl) is the salt form, which exhibits moderate solubility in alcohols and is soluble in solvents like DMSO, methanol, and chloroform.[3][4] A key characteristic of prodigiosin is its ability to absorb visible light, making it a promising candidate as a photosensitizer (PS) for Photodynamic Therapy (PDT).[5] PDT is a minimally invasive therapeutic strategy that utilizes the combination of a non-toxic photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue destruction.

These application notes provide an overview of the mechanism, quantitative data, and detailed protocols for utilizing this compound in both antimicrobial and anticancer PDT research.

Mechanism of Action in Photodynamic Therapy

The photodynamic activity of this compound is predicated on its ability to generate ROS upon light activation. The proposed mechanism follows the classical PDT pathway:

  • Administration and Localization : Prodigiosin is administered and preferentially accumulates in target cells or tissues (e.g., cancer cells, microbial biofilms).

  • Photoexcitation : Upon irradiation with light of an appropriate wavelength (corresponding to prodigiosin's absorption peak, ~534 nm), the prodigiosin molecule absorbs a photon and transitions from its ground state to an excited singlet state.

  • Intersystem Crossing : The excited photosensitizer can then undergo intersystem crossing to a longer-lived triplet state.

  • Reactive Oxygen Species (ROS) Generation : From the triplet state, prodigiosin can initiate two types of photochemical reactions:

    • Type II Reaction : The photosensitizer transfers its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a potent oxidizing agent.

    • Type I Reaction : The photosensitizer can react with surrounding biomolecules to produce other ROS, such as superoxide (B77818) anions and hydroxyl radicals. Studies have shown that prodigiosin can generate hydrogen peroxide (H₂O₂) and hydroxyl radicals, which contribute to oxidative damage.

  • Cellular Damage and Death : The generated ROS indiscriminately damage essential cellular components, including lipids, proteins, and nucleic acids. This oxidative stress disrupts cellular homeostasis, damages membranes, and can trigger programmed cell death (apoptosis) or necrosis, ultimately leading to the elimination of the target cells. In cancer cells, prodigiosin-induced apoptosis is a key mechanism, often involving mitochondrial pathways, cytochrome c release, and the activation of caspases.

Quantitative Data Summary

The following tables summarize the quantitative data available for Prodigiosin's efficacy in both antimicrobial photodynamic therapy and as a general cytotoxic agent against cancer cells.

Table 1: Efficacy of Prodigiosin-Mediated Antimicrobial Photodynamic Therapy (aPDT) Data summarized from an in vitro study against reference bacterial strains. The use of PDT significantly enhanced the bactericidal effect compared to prodigiosin or laser alone.

Target OrganismTreatment GroupProdigiosin Conc. (µM)Laser TreatmentResultReference
S. aureusControl0NoNo significant reduction
PG Only1.95 - 1000NoBacteriostatic/Bactericidal
Laser Only0520 nm, 187 J/cm²No significant reduction
PG-PDT 1.95 - 1000 520 nm, 187 J/cm² Significant decrease in CFU/mL (p < 0.0001)
E. coliPG-PDT 1.95 - 1000 520 nm, 187 J/cm² Significant decrease in CFU/mL (p < 0.0001)
P. aeruginosaPG-PDT 1.95 - 1000 520 nm, 187 J/cm² Significant decrease in CFU/mL (p < 0.0001)

Table 2: Cytotoxic Activity (IC₅₀) of Prodigiosin Against Human Cancer Cell Lines Note: These values represent the intrinsic cytotoxicity of prodigiosin without light activation. It is anticipated that these concentrations would be significantly lower when used in a PDT protocol.

Cell LineCancer TypeIC₅₀ ValueReference
SW-620Colon Adenocarcinoma (metastatic)275 nM
MDA-MB-231Breast Cancer62.52 nM (at 48h)
MDA-MB-468Breast Cancer261.2 nM (at 48h)
NCI-H292Lung Mucoepidermoid Carcinoma~3.4 µg/mL
HEp-2Larynx Epidermoid Carcinoma~3.4 µg/mL
HL-60Promyelocytic Leukemia~3.4 µg/mL
MCF-7Breast Adenocarcinoma~5.1 µg/mL
HT-29Colon CancerMore sensitive than T47D
HCT116Colon CarcinomaInhibition observed

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reagents and Materials :

    • This compound (PG-HCl) powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure :

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of PG-HCl powder.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). Prodigiosin is soluble in DMSO and methanol.

    • Vortex thoroughly until the powder is completely dissolved. The solution will appear as a deep red color.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. Solutions in DMSO are stable for at least 6 months under these conditions.

    • For experiments, thaw an aliquot and dilute it to the desired final concentration using sterile cell culture medium or buffer. Note that the final DMSO concentration in the culture should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: Representative Protocol for In Vitro Anticancer PDT

This protocol provides a general framework. Parameters such as cell density, PG-HCl concentration, incubation time, and light dose must be optimized for each specific cell line and experimental setup.

  • Cell Seeding :

    • Plate cancer cells in a suitable format (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that ensures they are in the exponential growth phase at the time of treatment.

    • Incubate overnight (or until cells are well-adhered) at 37°C in a 5% CO₂ humidified incubator.

  • Photosensitizer Incubation :

    • Prepare working solutions of PG-HCl in complete cell culture medium from the stock solution.

    • Remove the old medium from the cells and replace it with the medium containing various concentrations of PG-HCl (e.g., 10 nM to 10 µM). Include a "no drug" control group.

    • Incubate the cells for a predetermined period (e.g., 4-24 hours) at 37°C, 5% CO₂, protected from light.

  • Irradiation :

    • After incubation, gently wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound PG-HCl. Replace with fresh, phenol (B47542) red-free medium to prevent light absorption by the indicator.

    • Expose the designated plates to a light source with a wavelength close to prodigiosin's absorption maximum (~530-535 nm). A 520 nm laser or LED array can be used as a starting point.

    • Deliver a specific light dose (fluence), measured in J/cm². This requires calibration of the light source's power density (mW/cm²).

    • Control Groups : Maintain parallel plates under the same conditions but not exposed to light ("dark toxicity" control) and plates exposed to light without PG-HCl ("light only" control).

  • Post-Irradiation Incubation :

    • Following irradiation, return the plates to the incubator for a further period (e.g., 24, 48, or 72 hours) to allow for the cellular response to develop.

  • Endpoint Analysis :

    • Assess the outcome using various assays:

      • Cell Viability : Use the MTT or WST-1 assay to determine cell viability and calculate IC₅₀ values.

      • Apoptosis Detection : Use Annexin V/PI staining followed by flow cytometry or fluorescence microscopy. Hoechst 33342 staining can be used to observe nuclear condensation.

      • ROS Detection : Pre-incubate cells with a ROS-sensitive probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) before irradiation and measure the fluorescence increase.

Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

  • Reagents and Materials :

    • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer or fluorescence microscope

  • Procedure :

    • Perform the PDT treatment as described in Protocol 2 using an appropriate plate format (e.g., 6-well plates).

    • After the post-irradiation incubation period, collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution or trypsin, then pool with the supernatant.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation :

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Visualizations: Pathways and Workflows

PDT_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: ROS Generation cluster_2 Step 3: Cellular Effect PG Prodigiosin (PG) (Ground State) PG_excited PG* (Excited State) PG->PG_excited Absorption Light Light (~530-535 nm) Light->PG O2 Molecular Oxygen (³O₂) PG_excited->O2 Energy Transfer (Type II) ROS Reactive Oxygen Species (¹O₂, H₂O₂, •OH) O2->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Death Cell Death (Apoptosis, Necrosis) Damage->Death

Caption: General mechanism of Prodigiosin-mediated Photodynamic Therapy (PDT).

PDT_Workflow cluster_controls Control Groups A 1. Seed Cells in 96-well plate B 2. Incubate with Prodigiosin-HCl A->B C 3. Wash with PBS, add fresh medium B->C D 4. Irradiate with Light (~530 nm) C->D E 5. Post-Irradiation Incubation (24-72h) D->E F 6. Perform Endpoint Assays E->F G Viability (MTT) Apoptosis (Annexin V) ROS (DCFH-DA) F->G Dark Dark Toxicity (Drug, No Light) Light Light Only (No Drug, Light)

Caption: Standard experimental workflow for in vitro PDT studies.

Apoptosis_Pathway pdt Prodigiosin + Light ros ↑ ROS Generation pdt->ros mito Mitochondrial Perturbation ros->mito cas8 Caspase-8 Activation ros->cas8 Caspase-independent pathway link cytc Cytochrome c Release mito->cytc aif AIF Release mito->aif cas9 Caspase-9 Activation cytc->cas9 apoptosis Apoptosis aif->apoptosis Caspase-independent DNA fragmentation cas3 Caspase-3 Activation cas9->cas3 cas8->cas3 parp PARP Cleavage cas3->parp parp->apoptosis

Caption: Proposed apoptotic signaling pathways induced by Prodigiosin-PDT.

References

Troubleshooting & Optimization

"Troubleshooting low yield of Prodigiosin hydrochloride production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Prodigiosin (B1679158) hydrochloride, primarily from Serratia marcescens.

Troubleshooting Guides

This section addresses common issues encountered during the production of Prodigiosin hydrochloride, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my Serratia marcescens culture not producing the characteristic red pigment?

Answer:

Several factors can inhibit or completely prevent the production of prodigiosin. Consider the following potential causes:

  • Incorrect Incubation Temperature: Prodigiosin biosynthesis is highly sensitive to temperature.[1][2] Production is often optimal between 25°C and 32°C, and it is significantly inhibited or completely blocked at temperatures of 37°C or higher.[1][2][3]

  • Suboptimal pH of the Culture Medium: The pH of the growth medium plays a crucial role. The optimal pH for prodigiosin production is typically around 7.0. Deviations from this can lead to reduced yields.

  • Inadequate Aeration: Serratia marcescens produces the pigment more effectively under aerobic conditions. Static cultures often show significantly less pigmentation compared to those grown with agitation (e.g., on a rotary shaker).

  • Nutrient Limitation or Repression: The composition of the culture medium is critical. While the bacterium might grow, the specific nutrients required for pigment synthesis may be lacking or a component may be causing catabolite repression. For instance, some studies suggest glucose can inhibit production, while sources like sucrose (B13894) or glycerol (B35011) may be preferable.

  • Strain Variation: Not all strains of Serratia marcescens are prolific producers of prodigiosin. It is possible the strain you are using has low production capacity or has lost the ability through repeated subculturing.

Question 2: The prodigiosin yield is very low and inconsistent between batches. How can I improve it?

Answer:

Inconsistent and low yields are common challenges that can be addressed by optimizing and standardizing your protocol.

  • Optimize Culture Conditions: Systematically evaluate the key parameters to find the optimal conditions for your specific strain.

    • Temperature: Test a range of temperatures between 25°C and 32°C.

    • pH: Ensure the initial pH of your medium is neutral (around 7.0) and monitor it during growth, as metabolic activity can alter it.

    • Aeration: If using flasks, ensure a low culture volume-to-flask volume ratio and use an appropriate agitation speed (e.g., 150-180 rpm).

  • Refine Medium Composition: The choice of carbon and nitrogen sources significantly impacts yield.

    • Carbon Source: While dextrose supports growth, other carbon sources like sucrose, glycerol, or mannitol (B672) might lead to higher prodigiosin yields.

    • Nitrogen Source: Organic nitrogen sources like peptone and yeast extract are often effective. Test different sources and concentrations to find the best fit for your strain.

  • Standardize Inoculum: Use a consistent inoculum size and growth phase for each batch. An inoculum size of around 1-2% (v/v) from a fresh overnight culture is a good starting point.

  • Control Incubation Time: Prodigiosin is a secondary metabolite, meaning its production often peaks during the late exponential or early stationary phase of bacterial growth. Harvest the cells at the optimal time point (e.g., 36-48 hours) by performing a time-course experiment.

Question 3: I am having difficulty efficiently extracting the pigment from the bacterial cells. What can I do?

Answer:

Efficient extraction is key to maximizing your final yield. If you are experiencing issues, consider the following:

  • Choice of Solvent: Methanol (B129727), ethanol (B145695), and ethyl acetate (B1210297) are commonly used solvents for prodigiosin extraction. Some studies indicate that methanol is a highly effective solvent.

  • Acidification of Solvent: Prodigiosin is red in acidic conditions and turns yellow to orange in alkaline conditions. Adding a small amount of acid (e.g., HCl) to the extraction solvent (acidified ethanol or methanol) can improve the stability and recovery of the red pigment, which has a maximum absorbance around 535 nm in this state.

  • Cell Lysis: Ensure the bacterial cells are thoroughly lysed to release the intracellular pigment. This can be achieved by vigorous vortexing or shaking of the cell pellet with the extraction solvent.

  • Centrifugation: After extraction, ensure complete separation of the cell debris from the pigment-containing solvent by centrifuging at a sufficient speed and duration (e.g., 8000 x g for 30 minutes).

Data Summary Tables

Table 1: Effect of Culture Temperature on Prodigiosin Production

Temperature (°C)Relative Prodigiosin ProductionReference(s)
25High
30High
32Optimal for some strains
37Significantly Inhibited / None

Table 2: Influence of Carbon Source on Prodigiosin Yield

Carbon SourceEffect on YieldReference(s)
Dextrose (Glucose)Can be inhibitory
SucroseOptimal
GlycerolGood
MaltoseGood

Table 3: Comparison of Extraction Solvents

SolventRelative EfficiencyReference(s)
MethanolHigh
EthanolModerate-High
Ethyl AcetateEffective
AcetoneModerate

Experimental Protocols

Protocol 1: Culturing Serratia marcescens for Prodigiosin Production

  • Prepare the Culture Medium: A suitable medium is Peptone-Glycerol Broth. Per liter, dissolve 10g peptone and 10mL glycerol in deionized water. Adjust the pH to 7.0.

  • Sterilization: Autoclave the medium at 121°C for 15 minutes.

  • Inoculation: Inoculate the sterile medium with a fresh overnight culture of S. marcescens (1% v/v).

  • Incubation: Incubate the culture at 28-30°C for 36-48 hours with shaking at 150-180 rpm.

Protocol 2: Extraction and Quantification of Prodigiosin

  • Harvest Cells: Transfer the culture to centrifuge tubes and pellet the cells by centrifugation at 8,000 x g for 15 minutes. Discard the supernatant.

  • Pigment Extraction: Add 10 mL of acidified ethanol (95% ethanol with 4% v/v 1M HCl) to the cell pellet. Vortex vigorously for 10-15 minutes to lyse the cells and dissolve the pigment.

  • Clarification: Centrifuge the mixture at 8,000 x g for 15 minutes to pellet the cell debris.

  • Quantification: Carefully transfer the supernatant (the red extract) to a clean tube. Measure the absorbance of the extract at 535 nm using a spectrophotometer, with acidified ethanol as the blank.

Visual Diagrams

Troubleshooting_Workflow start Low Prodigiosin Yield temp Check Temperature (Optimal: 25-32°C) start->temp ph Verify Medium pH (Optimal: ~7.0) temp->ph Temp OK result_no Issue Persists temp->result_no Temp > 37°C aeration Assess Aeration (Shaking vs. Static) ph->aeration pH OK ph->result_no pH incorrect media Review Medium Composition (Carbon/Nitrogen Source) aeration->media Aeration OK aeration->result_no Static culture extraction Optimize Extraction Protocol (Solvent, Acidification) media->extraction Media OK media->result_no Suboptimal nutrients result_ok Yield Improved extraction->result_ok Extraction OK extraction->result_no Inefficient extraction

Caption: Troubleshooting workflow for low prodigiosin yield.

Biosynthesis_Regulation cluster_factors Environmental & Regulatory Factors cluster_pathway Biosynthesis Pathway Temp Temperature (25-32°C) pigA_O pigA-O Gene Cluster (Transcription) Temp->pigA_O Regulates pH pH (~7.0) pH->pigA_O Influences Nutrients Carbon/Nitrogen Source Nutrients->pigA_O Influences QS Quorum Sensing QS->pigA_O Regulates Precursors MAP & MBC Precursors Prodigiosin Prodigiosin Precursors->Prodigiosin Condensed by PigC Enzymes Biosynthetic Enzymes pigA_O->Enzymes Encodes Enzymes->Prodigiosin Catalyzes

Caption: Key factors regulating prodigiosin biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound? A1: Prodigiosin is a secondary metabolite, a natural red pigment characterized by a unique tripyrrole structure. It belongs to the prodiginines family of compounds.

Q2: My culture grows well at 37°C, but why is there no red pigment? A2: The biosynthesis of prodigiosin is controlled at the transcriptional level and is strongly inhibited at temperatures like 37°C, even if the bacteria can still grow. The genes responsible for producing the pigment are not expressed at this elevated temperature.

Q3: Can I use a different bacterial species to produce prodigiosin? A3: Yes, while Serratia marcescens is the most well-known producer, other bacteria such as Serratia plymuthica, Serratia rubidaea, and some species of Vibrio and Streptomyces can also produce prodigiosin or its analogs.

Q4: Is prodigiosin production linked to quorum sensing? A4: Yes, the regulation of prodigiosin biosynthesis is complex and involves a quorum sensing (QS) system. This means that pigment production can be cell-density dependent.

Q5: How can I purify the extracted prodigiosin? A5: After extraction, prodigiosin can be purified using chromatographic techniques such as Thin Layer Chromatography (TLC) or silica (B1680970) gel column chromatography.

References

"Preventing degradation of Prodigiosin hydrochloride during storage"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prodigiosin (B1679158) hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Prodigiosin hydrochloride during storage and experimentation.

Troubleshooting Guide

This section addresses specific issues you might encounter with this compound stability.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
PG-S01 My red-colored Prodigiosin solution has turned orange/yellow or colorless. Alkaline pH: Prodigiosin is unstable in alkaline conditions and changes color.[1][2]Adjust the pH of your solution to be acidic. Prodigiosin is more stable at an acidic pH.[1][3][4] For example, acidified ethanol (B145695) can be used for extraction and storage.[4][5]
PG-S02 I've observed a decrease in the absorbance/potency of my Prodigiosin solution over time, even when stored at -20°C. Light Exposure: Exposure to white or blue light can cause degradation of Prodigiosin.[6][7]Store Prodigiosin solutions in amber vials or wrap containers with aluminum foil to protect from light. Work with the compound under red or far-red light conditions when possible.[6][7]
PG-S03 My Prodigiosin powder/solution has degraded despite being stored in the dark and at the correct pH. Temperature Fluctuations or Incorrect Temperature: Stability is temperature-dependent. Higher temperatures accelerate degradation.[8][9][10]Ensure consistent storage at -20°C for long-term stability.[1] For short-term storage of solutions, 4°C can maintain high stability for up to 30 days.[8] Avoid repeated freeze-thaw cycles.
PG-S04 I'm seeing precipitation in my Prodigiosin solution. Inappropriate Solvent or Low Solubility: Prodigiosin is insoluble in water.[1][2] Using aqueous buffers directly can cause precipitation.Dissolve Prodigiosin in an appropriate organic solvent first, such as DMSO, methanol (B129727), ethanol, chloroform, or acetonitrile, before further dilution in aqueous buffers.[1][2][11] Ensure the final concentration of the organic solvent is compatible with your experimental system.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for solid this compound?

    • Solid this compound should be stored at -20°C.[1] Under these conditions, it is stable for up to 2 years.[1]

  • Q2: How should I store solutions of this compound?

    • Solutions in DMSO or methanol (at 2 mg/mL) are stable for at least 6 months when stored at -20°C.[1] For shorter periods, storage at 4°C can maintain over 98% stability for 30 days.[8] Stock solutions stored at -80°C can be kept for 6 months, while at -20°C, they should be used within 1 month.[12] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[12]

  • Q3: Is this compound sensitive to light?

    • Yes, purified Prodigiosin is degraded by white or blue light but is stable under red and far-red light.[6][7] It is crucial to protect solutions from light by using amber vials or covering containers.

Solubility and Solution Preparation

  • Q4: What solvents can I use to dissolve this compound?

    • This compound is soluble in DMSO, methanol, ethanol, acetonitrile, and chloroform.[1][2][11] It is insoluble in water.[1][2]

  • Q5: My Prodigiosin solution appears red in acidic conditions and orange-yellow in alkaline conditions. Is this normal?

    • Yes, this color change is characteristic of Prodigiosin. It appears red with a sharp absorption peak around 535 nm in acidic media and orange-yellow with a broader peak centered at 470 nm in alkaline environments.[2]

Stability

  • Q6: What factors can cause the degradation of this compound?

    • The main factors are exposure to alkaline pH, light (specifically white and blue wavelengths), and elevated temperatures.[1][3][6][7]

  • Q7: How does temperature affect the stability of Prodigiosin?

    • Prodigiosin is most stable at low temperatures. Studies have shown that at 4°C, over 98% of prodigiosin remains stable after 30 days, whereas at 37°C, less than 30% remains over the same period.[8] At a moderate temperature of 25°C, it is quite stable, with over 80% remaining after 25 days.[9]

Quantitative Stability Data

The following tables summarize the stability of Prodigiosin under different conditions.

Table 1: Temperature-Dependent Stability of Prodigiosin in Acetone/Ethanol over 30 Days

TemperatureApproximate Stability
4°C> 98%[8]
25°C> 80% (for up to 25 days)[9]
37°C< 30%[8]

Table 2: Recommended Storage Durations for this compound

FormStorage TemperatureRecommended Duration
Solid Powder-20°CUp to 2 years[1]
Solution (in DMSO/Methanol)-20°CAt least 6 months[1]
Stock Solution-80°CUp to 6 months[12]
Stock Solution-20°CUp to 1 month[12]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by UV-Vis Spectrophotometry

This protocol provides a method to assess the stability of a Prodigiosin solution under different storage conditions (e.g., varying temperature, light exposure, pH).

Materials:

  • This compound

  • Appropriate solvent (e.g., methanol, ethanol, or DMSO)

  • Buffers of varying pH (if testing pH stability)

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Amber vials or light-blocking containers

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound powder and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

  • Prepare working solutions: Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU). For Prodigiosin, the maximum absorbance is around 535 nm in acidic to neutral methanol.[11][13]

  • Establish baseline (Time 0): Immediately after preparation, measure the absorbance spectrum of the working solution from 400 nm to 600 nm. Record the absorbance maximum (λmax) and its value.

  • Aliquot and store: Aliquot the working solution into separate, appropriately labeled amber vials for each storage condition to be tested.

  • Incubate: Place the vials under the desired experimental conditions (e.g., different temperatures in a light-protected incubator, or different light conditions at a constant temperature).

  • Measure absorbance over time: At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove an aliquot from each condition. Allow it to equilibrate to room temperature.

  • Analyze and quantify: Measure the absorbance spectrum as in step 3. A decrease in the absorbance at λmax indicates degradation. The percentage of remaining Prodigiosin can be calculated as: % Remaining = (Absorbance at time t / Absorbance at time 0) * 100

  • Data Presentation: Plot the percentage of remaining Prodigiosin against time for each condition to visualize the degradation kinetics.

Visualizations

Prodigiosin_Degradation_Pathway cluster_factors Degradation Factors Prodigiosin This compound (Red) Degraded Degraded Products (Orange/Yellow/Colorless) Prodigiosin->Degraded Degradation Light Light (White/Blue) Light->Prodigiosin Alkaline_pH Alkaline pH Alkaline_pH->Prodigiosin High_Temp High Temperature High_Temp->Prodigiosin

Caption: Factors leading to the degradation of this compound.

Troubleshooting_Workflow Start Prodigiosin Degradation Observed (e.g., color change, loss of activity) Check_pH Is the solution pH alkaline? Start->Check_pH Check_Light Was the solution exposed to light? Check_pH->Check_Light No Adjust_pH Adjust to acidic pH. Check_pH->Adjust_pH Yes Check_Temp Was the storage temperature > -20°C? Check_Light->Check_Temp No Protect_Light Store in amber vials or protect from light. Check_Light->Protect_Light Yes Store_Cold Store at -20°C or below. Check_Temp->Store_Cold Yes Stable Prodigiosin is now stable. Check_Temp->Stable No Adjust_pH->Stable Protect_Light->Stable Store_Cold->Stable

Caption: Troubleshooting workflow for Prodigiosin degradation.

Experimental_Workflow_Stability_Assessment Prep_Solution Prepare Prodigiosin Working Solution Measure_T0 Measure Initial Absorbance (Time = 0) Prep_Solution->Measure_T0 Aliquot Aliquot into Amber Vials for Each Condition Measure_T0->Aliquot Incubate Incubate Under Test Conditions Aliquot->Incubate Measure_Tt Measure Absorbance at Time 't' Incubate->Measure_Tt Analyze Calculate % Remaining and Plot vs. Time Measure_Tt->Analyze

Caption: Experimental workflow for assessing Prodigiosin stability.

References

"Optimizing culture conditions for enhanced Prodigiosin production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for enhanced prodigiosin (B1679158) production.

Troubleshooting Guide

This guide addresses common issues encountered during prodigiosin production experiments.

Issue 1: Low or No Prodigiosin Yield

Possible Causes & Solutions:

  • Suboptimal Media Composition: The choice and concentration of carbon and nitrogen sources are critical for prodigiosin production.

    • Recommendation: Review and optimize your media components. Sucrose and peptone have been shown to be effective carbon and nitrogen sources, respectively.[1] Some studies have also found success with crude glycerol (B35011), which can be a cost-effective alternative. Avoid glucose, as it can inhibit prodigiosin production.[1] The use of oils like sesame or peanut oil has also been shown to enhance production.[2]

  • Incorrect pH: The pH of the culture medium significantly influences enzyme activity and nutrient uptake.

    • Recommendation: Maintain the pH of the medium within the optimal range of 7.0 to 9.0. Regularly monitor and adjust the pH during fermentation.

  • Inappropriate Temperature: Prodigiosin synthesis is temperature-sensitive.

    • Recommendation: The optimal temperature for prodigiosin production is typically between 25°C and 30°C. Temperatures above 32°C can significantly inhibit or completely halt pigment production.

  • Inadequate Aeration and Agitation: Sufficient oxygen supply is crucial for the growth of Serratia marcescens and subsequent prodigiosin production.

    • Recommendation: Ensure proper aeration and agitation. A stirring rate of around 150-200 rpm is often optimal. Static conditions generally do not support pigment production.

  • Improper Incubation Time: Prodigiosin is a secondary metabolite, and its production peaks during the stationary phase of bacterial growth.

    • Recommendation: Optimize the incubation time. Maximum production is often observed between 36 and 96 hours of incubation.

  • Light Exposure: Prodigiosin is sensitive to light and can degrade upon exposure.

    • Recommendation: Cultivate your cultures in the dark to prevent phototoxicity and pigment degradation.

Issue 2: Inconsistent Prodigiosin Production

Possible Causes & Solutions:

  • Variability in Inoculum: The age and size of the inoculum can affect the consistency of your results.

    • Recommendation: Standardize your inoculum preparation. Use a fresh, actively growing culture and a consistent inoculum size (e.g., 2% v/v) for each experiment.

  • Fluctuations in Culture Conditions: Even minor variations in pH, temperature, or aeration can lead to inconsistent yields.

    • Recommendation: Tightly control all environmental parameters throughout the fermentation process. Use calibrated equipment and monitor conditions regularly.

  • Genetic Instability of the Strain: Some strains of Serratia marcescens may exhibit instability in pigment production.

    • Recommendation: Periodically re-streak your culture from a frozen stock to maintain a consistent, high-producing population. Consider strain improvement techniques like UV or chemical mutagenesis, which have been shown to increase prodigiosin production.

Issue 3: Contamination of Cultures

Possible Causes & Solutions:

  • Non-sterile Technique: Introduction of foreign microorganisms can inhibit the growth of Serratia marcescens and affect prodigiosin production.

    • Recommendation: Adhere to strict aseptic techniques during all stages of media preparation, inoculation, and sampling.

  • Contaminated Reagents or Equipment:

    • Recommendation: Ensure all media, reagents, and equipment are properly sterilized before use.

Frequently Asked Questions (FAQs)

Q1: What is the characteristic absorption spectrum of prodigiosin?

A1: Prodigiosin exhibits a characteristic absorption peak at approximately 535 nm in an acidic environment (e.g., acidified ethanol (B145695) or methanol), appearing red. In alkaline conditions, the color shifts to orange-yellow with a broader peak around 470 nm.

Q2: How can I extract and quantify prodigiosin from my culture?

A2: A common method for extraction involves adding acidified ethanol or methanol (B129727) to the culture broth, followed by shaking and centrifugation to separate the cell debris. The prodigiosin concentration in the supernatant can then be quantified spectrophotometrically by measuring the absorbance at 535 nm.

Q3: Are there any specific signaling pathways that regulate prodigiosin production?

A3: Yes, prodigiosin production in Serratia marcescens is regulated by complex signaling pathways, including quorum sensing (QS) systems like SmaI/SmaR. Additionally, two-component systems such as GacS/GacA play a role in regulating secondary metabolism, which includes prodigiosin synthesis.

Q4: Can I use waste products as substrates for prodigiosin production?

A4: Yes, several studies have successfully utilized low-cost, renewable resources and industrial wastes, such as crude glycerol from biodiesel production and tannery fleshing, as substrates for prodigiosin production. This approach can make the production process more economical and environmentally friendly.

Data Presentation

Table 1: Optimized Culture Conditions for Enhanced Prodigiosin Production

ParameterOptimal Range/ValueReference(s)
Carbon Source Sucrose (16.29 g/L), Crude Glycerol
Nitrogen Source Peptone (11.76 g/L), Yeast Extract
pH 7.0 - 9.0
Temperature 22°C - 30°C
Agitation 150 - 200 rpm
Incubation Time 36 - 96 hours
Light Condition Darkness

Experimental Protocols

Protocol 1: Optimization of Media Composition using a Single-Factor Experiment

  • Prepare a basal medium: For example, a nutrient broth.

  • Vary one component at a time:

    • Carbon Source: Prepare flasks with the basal medium supplemented with different carbon sources (e.g., sucrose, glucose, lactose, crude glycerol) at a fixed concentration (e.g., 1% w/v).

    • Nitrogen Source: Similarly, test various organic and inorganic nitrogen sources (e.g., peptone, yeast extract, tryptone, ammonium (B1175870) chloride) in the basal medium.

  • Inoculation: Inoculate each flask with a standardized inoculum of Serratia marcescens.

  • Incubation: Incubate the flasks under controlled conditions (e.g., 28°C, 180 rpm) for a set period (e.g., 48 hours).

  • Extraction and Quantification: Extract prodigiosin from each culture and measure the yield spectrophotometrically.

  • Analysis: Compare the prodigiosin yields to determine the optimal carbon and nitrogen sources.

Protocol 2: Prodigiosin Extraction and Quantification

  • Sample Collection: Take a known volume (e.g., 10 mL) of the culture broth.

  • Acidification and Extraction: Add 20 mL of acidified ethanol (e.g., 4% 1M HCl in ethanol) to the culture sample.

  • Shaking: Shake the mixture vigorously for 15 minutes at a constant speed (e.g., 200 rpm).

  • Centrifugation: Centrifuge the mixture at a sufficient speed and duration (e.g., 2415 x g for 15 minutes at 6°C) to pellet the cell debris.

  • Spectrophotometry: Carefully collect the supernatant and measure its absorbance at 535 nm using a spectrophotometer, with acidified ethanol as the blank.

  • Calculation: The absorbance reading is directly proportional to the relative prodigiosin concentration. For absolute quantification, a standard curve with purified prodigiosin is required.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Culturing cluster_analysis Analysis Media Media Preparation Fermentation Fermentation/ Incubation Media->Fermentation Inoculum Inoculum Preparation Inoculum->Fermentation Extraction Prodigiosin Extraction Fermentation->Extraction Quantification Spectrophotometric Quantification Extraction->Quantification Data Data Analysis Quantification->Data

Caption: Experimental workflow for prodigiosin production and analysis.

Prodigiosin_Regulation cluster_QS Quorum Sensing (QS) cluster_TCS Two-Component System (TCS) cluster_Biosynthesis Prodigiosin Biosynthesis SmaI SmaI AHL Acyl-HSL (AHL) SmaI->AHL synthesizes SmaR SmaR pig_operon pig Operon (Biosynthesis Genes) SmaR->pig_operon represses AHL->SmaR binds & inactivates GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA phosphorylates GacA->pig_operon activates Prodigiosin Prodigiosin pig_operon->Prodigiosin produces

Caption: Simplified signaling pathways regulating prodigiosin production.

References

"Overcoming solubility issues of Prodigiosin hydrochloride in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prodigiosin (B1679158) hydrochloride. Our goal is to help you overcome common challenges, particularly those related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of Prodigiosin hydrochloride in common laboratory solvents?

This compound is practically insoluble in water.[1] However, it is soluble in several organic solvents. For a stock solution, Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[2]

Data Presentation: Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterInsoluble[1]
Dimethyl sulfoxide (DMSO)10 mg/mLUltrasonic treatment may be needed.
Methanol (B129727)Soluble
Ethanol (B145695)Soluble
ChloroformSoluble
AcetonitrileSoluble

Q2: My this compound won't dissolve in my aqueous buffer. What can I do?

Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature. The preferred method is to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock solution into your aqueous medium. Be aware that high concentrations of the organic stock in the final aqueous solution may cause precipitation.

Q3: What is the stability of this compound in solution?

This compound solutions are more stable at an acidic pH and are unstable under alkaline conditions. Stock solutions in DMSO or methanol (at 2 mg/mL) are stable for at least 6 months when stored at -20°C. The stability of prodigiosin is also affected by temperature and light. It is recommended to store solutions in the dark at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage).

Data Presentation: pH Stability of Prodigiosin

pHStabilityObservation
3-4HighSolutions appear red.
7-9ModerateOptimal range for pigment production in some bacteria. Solutions may appear orange-yellow in alkaline conditions.
>10LowDegradation is more likely.

Q4: How can I improve the aqueous solubility and stability of this compound for in vitro or in vivo experiments?

Several formulation strategies can be employed to enhance the aqueous solubility and stability of this compound. These include:

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating prodigiosin within cyclodextrins, such as β-cyclodextrin, can significantly improve its water solubility and stability.

  • Nanoparticle Formulations: Loading prodigiosin into nanoparticles, such as lipid-based nanoparticles (e.g., Solid Lipid Nanoparticles - SLNs), polymeric nanoparticles (e.g., zein-pectin), or nanomicelles (e.g., with surfactin), can enhance its dispersibility and bioavailability in aqueous environments.

Troubleshooting Guides

Guide 1: Preparation of this compound Stock Solutions

Issue: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.

  • Possible Cause 1: The concentration of the stock solution is too high.

    • Solution: Try preparing a more dilute stock solution in DMSO before adding it to the aqueous buffer.

  • Possible Cause 2: The final concentration of DMSO in the aqueous solution is too high, causing the prodigiosin to crash out.

    • Solution: Use a higher initial concentration of prodigiosin in DMSO so that a smaller volume is needed for dilution, thus keeping the final DMSO percentage low (typically <1%).

  • Possible Cause 3: The aqueous buffer has a high pH.

    • Solution: Ensure your buffer is at a neutral or slightly acidic pH, as prodigiosin is less stable and may degrade or precipitate at alkaline pH.

Logical Relationship: Troubleshooting Stock Solution Precipitation

Start Precipitate forms upon dilution Cause1 High stock concentration? Start->Cause1 Cause2 High final DMSO %? Start->Cause2 Cause3 High buffer pH? Start->Cause3 Solution1 Use more dilute stock Cause1->Solution1 Solution2 Use smaller stock volume Cause2->Solution2 Solution3 Adjust buffer to neutral/acidic pH Cause3->Solution3

Caption: Troubleshooting workflow for prodigiosin stock solution precipitation.

Guide 2: Formulation of Prodigiosin-Loaded Nanoparticles

Issue: Low encapsulation efficiency of this compound in nanoparticles.

  • Possible Cause 1: Poor affinity of prodigiosin for the nanoparticle core material.

    • Solution: If using a lipid-based system, ensure the lipid is fully melted and that prodigiosin is adequately dissolved in the lipid phase before emulsification. For polymeric nanoparticles, consider using a co-solvent system during preparation to improve the interaction between the prodigiosin and the polymer.

  • Possible Cause 2: Prodigiosin leakage during the formulation process.

    • Solution: Optimize the formulation parameters such as the homogenization speed and time, or the sonication power and duration. Rapid solidification of the nanoparticles can help trap the drug more effectively.

  • Possible Cause 3: Incorrect pH during formulation.

    • Solution: The charge of both the prodigiosin and the nanoparticle components can be pH-dependent. Adjusting the pH of the aqueous phase may improve loading through electrostatic interactions.

Issue: Nanoparticle aggregation or instability.

  • Possible Cause 1: Insufficient stabilizer (surfactant or polymer).

    • Solution: Increase the concentration of the stabilizer in your formulation. Ensure the stabilizer is compatible with both the nanoparticle material and prodigiosin.

  • Possible Cause 2: High concentration of nanoparticles.

    • Solution: Prepare a more dilute nanoparticle suspension. You can concentrate it later if needed using techniques like ultracentrifugation.

  • Possible Cause 3: Inappropriate storage conditions.

    • Solution: Store nanoparticle suspensions at recommended temperatures (often 4°C) and protect them from light. For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant may be necessary.

Experimental Workflow: Prodigiosin Nanoparticle Formulation

cluster_organic Organic Phase cluster_aqueous Aqueous Phase Prodigiosin Prodigiosin HCl Solvent Organic Solvent (e.g., Ethanol) Prodigiosin->Solvent Mix High-Speed Homogenization / Sonication Solvent->Mix Lipid Lipid/Polymer Lipid->Solvent Water Water Stabilizer Stabilizer (e.g., Surfactant) Water->Stabilizer Stabilizer->Mix Evaporation Solvent Evaporation Mix->Evaporation Nanoparticles Prodigiosin-Loaded Nanoparticles Evaporation->Nanoparticles

Caption: General workflow for preparing prodigiosin-loaded nanoparticles.

Experimental Protocols

Protocol 1: Preparation of β-Cyclodextrin Inclusion Complex

This protocol is based on the principle of forming an inclusion complex to enhance the solubility of prodigiosin in aqueous solutions.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Ethanol (optional, as a co-solvent)

  • Magnetic stirrer

  • Shaker incubator

  • 0.45 µm syringe filter

Methodology:

  • Prepare a β-Cyclodextrin Solution: Dissolve an appropriate amount of β-cyclodextrin in deionized water. The concentration will depend on the desired molar ratio of prodigiosin to β-cyclodextrin. A molar ratio of 1:8 (prodigiosin:β-cyclodextrin) has been shown to be effective.

  • Add Prodigiosin: Add this compound powder directly to the β-cyclodextrin solution. If prodigiosin is difficult to wet, a small amount of ethanol can be used to pre-wet the powder before adding it to the cyclodextrin solution.

  • Complexation: Tightly seal the container and place it on a shaker incubator. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to allow for complex formation (e.g., 6 hours).

  • Equilibration: Allow the solution to equilibrate for a period (e.g., overnight) at a controlled temperature.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any undissolved prodigiosin.

  • Characterization (Optional): The formation of the inclusion complex can be confirmed using techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway: Mechanism of Cyclodextrin Encapsulation

cluster_before Before Complexation cluster_after After Complexation Prodigiosin Hydrophobic Prodigiosin Complex Water-Soluble Inclusion Complex Prodigiosin->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) Cyclodextrin->Complex

Caption: Encapsulation of prodigiosin by cyclodextrin to form a soluble complex.

Protocol 2: Preparation of Prodigiosin-Loaded Lipid Nanoparticles

This protocol describes a high-speed homogenization method for preparing prodigiosin-loaded lipid nanoparticles.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Polysorbate 80)

  • Ethanol

  • Deionized water

  • High-speed homogenizer

  • Magnetic stirrer with hot plate

  • Rotary evaporator

Methodology:

  • Prepare the Lipid Phase: Melt the solid lipid at a temperature above its melting point (e.g., 40°C) on a magnetic stirrer hot plate.

  • Dissolve Prodigiosin: Dissolve the desired amount of this compound in ethanol.

  • Incorporate Prodigiosin into Lipid: Add the ethanolic prodigiosin solution to the melted lipid and stir until a homogenous mixture is obtained.

  • Remove Ethanol: Evaporate the ethanol from the lipid-prodigiosin mixture using a rotary evaporator.

  • Prepare the Aqueous Phase: Heat a solution of the surfactant in deionized water to the same temperature as the lipid phase.

  • Homogenization: Add the hot lipid phase to the hot aqueous phase and immediately homogenize the mixture using a high-speed homogenizer at a high shear rate for a specified time (e.g., 10,000 rpm for 10 minutes).

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature while stirring. The lipid will solidify, forming the prodigiosin-loaded nanoparticles.

  • Characterization (Optional): Characterize the nanoparticles for particle size, zeta potential, and encapsulation efficiency using appropriate techniques like Dynamic Light Scattering (DLS) and UV-Vis spectroscopy. The morphology can be observed using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

References

Technical Support Center: Prodigiosin Hydrochloride Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Prodigiosin (B1679158) hydrochloride bioactivity assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with Prodigiosin hydrochloride.

Issue 1: High Variability in Cytotoxicity Assay (e.g., MTT Assay) Results

Question: We are observing significant well-to-well and day-to-day variability in our MTT assay results when testing this compound. What are the potential causes and solutions?

Answer: High variability in MTT assays with this compound can stem from several factors related to the compound itself, the assay protocol, and cell culture conditions.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step
This compound instability Prodigiosin is sensitive to light, alkaline pH, and high temperatures.[1] Protect the compound and its solutions from light at all times. Prepare fresh solutions for each experiment and use a slightly acidic buffer if possible. Store stock solutions at -20°C for up to 6 months.[1]
Incomplete solubilization of formazan (B1609692) crystals Ensure complete solubilization of the formazan crystals by adding a sufficient volume of a suitable solvent (e.g., DMSO, isopropanol (B130326) with HCl). Mix thoroughly and incubate until all purple crystals are dissolved.
Interference from test compound Prodigiosin is a red pigment, which can interfere with the absorbance reading of the purple formazan product.[2][3] Include a "compound only" control (Prodigiosin in media without cells) to measure its intrinsic absorbance and subtract this from the test wells.
Inconsistent cell seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects by not using the outer wells of the plate.
Variations in incubation times Strictly adhere to the same incubation times for cell treatment with Prodigiosin and for the MTT reagent.
Contamination Microbial contamination can affect cell metabolism and MTT reduction. Regularly check cell cultures for contamination.

Issue 2: Inconsistent Zone of Inhibition in Antibacterial Assays

Question: Our agar (B569324) well diffusion assays with this compound are showing inconsistent zones of inhibition against the same bacterial strain. How can we improve the reproducibility?

Answer: Variability in antibacterial assays can be attributed to factors related to the prodigiosin solution, the agar medium, and the bacterial inoculum.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step
Prodigiosin precipitation in media Prodigiosin is insoluble in water. When adding a DMSO or ethanol (B145695) stock solution to the aqueous agar medium, localized precipitation can occur. Ensure the stock solution is well-mixed into the molten agar before pouring plates, or for well diffusion, ensure the solvent diffuses away from the well.
Inconsistent agar depth The depth of the agar can affect the diffusion of the compound. Pour a consistent volume of agar into each petri dish to ensure a uniform depth.
Variable inoculum density The density of the bacterial lawn can impact the size of the inhibition zone. Standardize the inoculum by adjusting the turbidity to a specific McFarland standard (e.g., 0.5) before spreading on the agar plate.
pH of the medium The bioactivity of prodigiosin can be pH-dependent. Ensure the pH of the agar medium is consistent for all experiments.
Solvent effects The solvent used to dissolve prodigiosin (e.g., DMSO, ethanol) may have its own antimicrobial effect. Include a solvent-only control to assess its impact on bacterial growth.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), ethanol, chloroform, and acetonitrile, but it is insoluble in water. For cell-based assays, DMSO is commonly used. It is crucial to use a final DMSO concentration that is non-toxic to the cells (typically <0.5%).

2. How should I store this compound and its solutions?

Solid this compound should be stored at -20°C and is stable for at least two years under these conditions. Stock solutions in DMSO or methanol (e.g., at 2 mg/mL) are stable for at least six months when stored at -20°C and protected from light.

3. What are the optimal pH and temperature conditions for maintaining Prodigiosin stability?

Prodigiosin solutions are more stable in acidic to neutral pH (pH 4-8) and are unstable under alkaline conditions. For storage and experiments, it is advisable to maintain a pH below 8. The compound is also sensitive to heat, so prolonged exposure to high temperatures should be avoided.

4. Can Prodigiosin's color interfere with colorimetric assays?

Yes. Prodigiosin is a red pigment, and its color can interfere with assays that rely on colorimetric readouts, such as the MTT assay (purple formazan) or assays using phenol (B47542) red indicator. It is essential to include proper controls, such as wells with prodigiosin in media without cells, to correct for this background absorbance.

5. What are typical IC50 values for this compound in cancer cell lines?

The IC50 values for this compound can vary significantly depending on the cell line. For example, IC50 values have been reported in the range of 1-20 µM for V79 fibroblast cells. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line of interest.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Further dilute in cell culture medium to the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and non-toxic to the cells.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include untreated and solvent controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Agar Well Diffusion Assay for Antibacterial Activity

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the bacterial suspension onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.

  • Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of your this compound solution (at various concentrations) and control solutions (solvent and standard antibiotic) into the wells.

  • Incubation: Incubate the plates at the optimal temperature for the specific bacterial strain for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters.

Data Presentation

Table 1: Factors Influencing Prodigiosin Stability and Bioactivity

Factor Effect on Prodigiosin Recommendation for Assays Reference(s)
pH Stable in acidic/neutral pH, unstable in alkaline conditions.Maintain pH between 4 and 8 in solutions and assay media.
Temperature Degrades at high temperatures.Store at -20°C. Avoid repeated freeze-thaw cycles. Perform assays at physiological temperatures (e.g., 37°C) for the shortest necessary duration.
Light Sensitive to light exposure.Protect from light during storage and handling by using amber vials or covering with foil.
Solvent Insoluble in water; soluble in DMSO, ethanol, methanol.Use DMSO for stock solutions. Ensure final solvent concentration in assays is low and consistent.

Table 2: Example Antibacterial Activity of Prodigiosin

Bacterial Strain Assay Type Concentration (µg/mL) Zone of Inhibition (mm) Reference(s)
E. coliAgar Well Diffusion100028.2 ± 0.57
B. subtilisAgar Well Diffusion100023.58 ± 0.6
S. aureusDisc Diffusion-35 ± 0.6
E. faecalisDisc Diffusion-22 ± 1.0

Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h A->B D 4. Treat cells with Prodigiosin B->D C 3. Prepare Prodigiosin dilutions C->D E 5. Incubate for 24-72h D->E F 6. Add MTT reagent E->F G 7. Incubate for 2-4h F->G H 8. Solubilize formazan G->H I 9. Read absorbance at 570nm H->I

Caption: A generalized workflow for assessing cell viability using the MTT assay after treatment with this compound.

Troubleshooting Logic for High Variability in Cytotoxicity Assays

Troubleshooting_Logic Start High Variability in Results C1 Check Compound Stability Start->C1 C2 Review Assay Protocol Start->C2 C3 Evaluate Cell Culture Technique Start->C3 S1 Protect from light Use fresh solutions Control pH C1->S1 End Reduced Variability S1->End S2 Ensure complete formazan solubilization Include compound-only control Standardize incubation times C2->S2 S2->End S3 Ensure consistent cell seeding Check for contamination Avoid edge effects C3->S3 S3->End

Caption: A logical diagram for troubleshooting sources of variability in Prodigiosin cytotoxicity assays.

Prodigiosin's Proposed Mechanism of Action Leading to Apoptosis

Prodigiosin_Apoptosis Prodigiosin Prodigiosin DNA_damage DNA Damage (Single & Double Strand Breaks) Prodigiosin->DNA_damage pH_modulation Intracellular pH Modulation Prodigiosin->pH_modulation MAPK_regulation MAPK Pathway Regulation Prodigiosin->MAPK_regulation Cell_cycle_inhibition Cell Cycle Inhibition Prodigiosin->Cell_cycle_inhibition Apoptosis Apoptosis DNA_damage->Apoptosis pH_modulation->Apoptosis MAPK_regulation->Apoptosis Cell_cycle_inhibition->Apoptosis

Caption: Simplified signaling pathway illustrating proposed mechanisms of Prodigiosin-induced apoptosis.

References

"Dealing with contamination in Serratia marcescens cultures for Prodigiosin production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Serratia marcescens for prodigiosin (B1679158) production.

Section 1: Troubleshooting Contamination in Serratia marcescens Cultures

Contamination is a common issue in microbial cultures that can significantly impact the yield and purity of prodigiosin. This section provides a guide to identifying and addressing common contamination problems.

My Serratia marcescens culture has fuzzy, cotton-like growths. What is it and what should I do?

This is likely fungal (mold) contamination. Molds, such as Aspergillus and Penicillium, are common environmental contaminants.

Troubleshooting Steps:

  • Isolate the Contaminated Culture: Immediately separate the contaminated flask or plate from other cultures to prevent cross-contamination.

  • Visually Inspect Other Cultures: Carefully examine all other cultures in the incubator for any signs of similar contamination.

  • Decontaminate the Workspace: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any other affected equipment with a 70% ethanol (B145695) solution, followed by a broad-spectrum disinfectant.

  • Attempt to Salvage the Culture (for irreplaceable cultures only):

    • Sub-culturing: Attempt to isolate a pure colony of S. marcescens from an uncontaminated area of the plate onto a new agar (B569324) plate.

    • Antifungal Treatment: For liquid cultures, you can try using an antifungal agent. However, this may affect prodigiosin production and should be used as a last resort.

Antifungal AgentWorking ConcentrationNotes
Amphotericin B0.25 - 2.5 µg/mLCan be toxic to the cells; use for a limited time.
Nystatin100 - 250 U/mLAppears as small crystals under the microscope.
  • Discard and Sterilize: If the contamination is widespread or the culture is replaceable, it is best to discard it. Autoclave all contaminated materials before disposal.

My culture plates show colonies that are not the characteristic red of Serratia marcescens. How can I identify the contaminant?

This is likely bacterial or yeast contamination. Identification can be done through a series of morphological and biochemical tests.

Troubleshooting Steps:

  • Gram Staining: Perform a Gram stain on a sample from the contaminant colony. Serratia marcescens is a Gram-negative rod. This will help you differentiate it from Gram-positive bacteria (like Staphylococcus or Bacillus) and yeasts (which will appear as larger, oval-shaped, Gram-positive cells).

  • Biochemical Tests: A series of biochemical tests can help identify the contaminant. The table below outlines the expected results for S. marcescens compared to a common contaminant, E. coli.

Biochemical TestSerratia marcescensEscherichia coli
Catalase PositivePositive
Oxidase NegativeNegative
Indole NegativePositive
Methyl Red (MR) NegativePositive
Voges-Proskauer (VP) PositiveNegative
Citrate Utilization PositiveNegative
Lactose Fermentation NegativePositive
  • Selective Media: Use of a selective and differential medium like CHROMagar™ Serratia can aid in the identification of S. marcescens, which typically produces green-blue to metallic blue colonies on this medium.[1][2]

My prodigiosin yield is lower than expected, even without visible contamination. What could be the cause?

Subtle contamination or suboptimal culture conditions can lead to reduced prodigiosin production.

Troubleshooting Steps:

  • Check for Microscopic Contamination: Even if not visible to the naked eye, low levels of contamination can exist. Perform a microscopic examination of your culture.

  • Verify Culture Conditions: Prodigiosin production is sensitive to environmental factors. Ensure your culture conditions are optimal.

ParameterOptimal Range for Prodigiosin Production
Temperature 25-30°C (pigment production is often inhibited at 37°C)
pH 6.5 - 8.0
Aeration Shaking incubation is generally preferred.
  • Media Composition: The composition of the culture medium can influence prodigiosin synthesis. For instance, some studies have shown that yeast extract can inhibit prodigiosin production.[3][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in Serratia marcescens cultures?

A1: Common sources of contamination include:

  • Airborne particles: Fungal spores and bacteria can be introduced from the air.

  • Non-sterile equipment and reagents: Improperly sterilized loops, flasks, media, and water can introduce contaminants.

  • Personnel: Contaminants can be introduced from the skin, breath, or clothing of the researcher.

  • Original Inoculum: The stock culture itself may be contaminated.

Q2: How can I prevent contamination in my cultures?

A2: Strict aseptic technique is crucial. Key practices include:

  • Working in a clean and disinfected biosafety cabinet.

  • Sterilizing all equipment and media before use.

  • Wearing appropriate personal protective equipment (gloves, lab coat).

  • Minimizing the time that cultures are exposed to the open air.

  • Regularly cleaning and disinfecting incubators and work surfaces.

Q3: At what temperature should I incubate my Serratia marcescens cultures for optimal prodigiosin production?

A3: For optimal prodigiosin production, it is recommended to incubate Serratia marcescens cultures at a temperature between 25°C and 30°C.[1] Higher temperatures, such as 37°C, can inhibit the production of the red pigment.

Q4: Can I use antibiotics in my Serratia marcescens culture to prevent bacterial contamination?

A4: While antibiotics can be used to control bacterial contamination, it is generally not recommended for routine culture, as it can mask underlying issues with aseptic technique and may lead to the development of antibiotic-resistant strains. Serratia marcescens itself is known to be resistant to several antibiotics. If you must use antibiotics, it is important to know the susceptibility profile of your strain.

Section 3: Experimental Protocols

Protocol for Gram Staining

This protocol is used to differentiate bacteria based on their cell wall structure.

Materials:

  • Microscope slides

  • Inoculating loop

  • Bunsen burner

  • Staining rack

  • Crystal violet

  • Gram's iodine

  • Decolorizer (e.g., 95% ethanol)

  • Safranin

  • Distilled water

  • Microscope with oil immersion objective

Procedure:

  • Prepare a Smear:

    • Place a small drop of sterile water on a clean microscope slide.

    • Aseptically transfer a small amount of bacterial colony to the drop of water and mix to create a thin, even smear.

    • Allow the smear to air dry completely.

  • Heat Fix:

    • Pass the slide, smear-side up, through the flame of a Bunsen burner 2-3 times. This adheres the bacteria to the slide.

  • Staining:

    • Place the slide on a staining rack and flood it with crystal violet. Let it stand for 1 minute.

    • Gently rinse the slide with distilled water.

    • Flood the slide with Gram's iodine and let it stand for 1 minute.

    • Rinse the slide with distilled water.

  • Decolorization:

    • Hold the slide at an angle and apply the decolorizer drop by drop until the runoff is clear. This is a critical step and should not be overdone.

    • Immediately rinse the slide with distilled water.

  • Counterstaining:

    • Flood the slide with safranin and let it stand for 1 minute.

    • Rinse the slide with distilled water and blot dry gently with bibulous paper.

  • Microscopy:

    • Examine the slide under the oil immersion objective of a microscope. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink or red.

Protocol for Streak Plating to Isolate Pure Colonies

This technique is used to separate individual bacterial cells on a solid medium to obtain isolated colonies.

Materials:

  • Agar plate with appropriate medium

  • Inoculating loop

  • Bunsen burner

  • Culture with mixed bacteria

Procedure:

  • Sterilize the Loop: Flame the inoculating loop until it is red hot and then allow it to cool completely.

  • Inoculate the First Quadrant:

    • Aseptically obtain a loopful of the mixed culture.

    • Lift the lid of the agar plate slightly and streak the inoculum back and forth in one quadrant of the plate.

  • Streak the Second Quadrant:

    • Flame the loop again and let it cool.

    • Rotate the plate approximately 90 degrees.

    • Drag the loop through the edge of the first quadrant a few times and then streak into the second quadrant without overlapping the first streaks.

  • Streak the Third Quadrant:

    • Flame the loop and let it cool.

    • Rotate the plate another 90 degrees.

    • Drag the loop through the edge of the second quadrant a few times and then streak into the third quadrant.

  • Streak the Fourth Quadrant:

    • Flame the loop and let it cool.

    • Rotate the plate a final 90 degrees.

    • Drag the loop through the edge of the third quadrant and streak into the final quadrant, being careful not to overlap with the first quadrant.

  • Incubate: Invert the plate and incubate under appropriate conditions. After incubation, you should see isolated colonies in the third and fourth quadrants.

Protocol for Prodigiosin Extraction and Purification

This protocol describes a general method for extracting and purifying prodigiosin from a Serratia marcescens culture.

Materials:

  • Serratia marcescens culture broth

  • Centrifuge and centrifuge tubes

  • Extraction solvent (e.g., ethyl acetate, acidified ethanol, or a chloroform-methanol mixture)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Elution solvents (e.g., a gradient of petroleum ether and ethyl acetate)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Harvest Bacterial Cells:

    • Centrifuge the culture broth at a high speed (e.g., 8,000-10,000 x g) for 15-20 minutes to pellet the bacterial cells.

    • Discard the supernatant.

  • Extract Prodigiosin:

    • Resuspend the cell pellet in the chosen extraction solvent.

    • Agitate the mixture for a sufficient time to ensure complete extraction of the pigment.

    • Centrifuge the mixture again to pellet the cell debris.

    • Carefully collect the colored supernatant containing the crude prodigiosin extract.

  • Concentrate the Extract:

    • Use a rotary evaporator to remove the solvent from the supernatant, leaving behind the crude prodigiosin.

  • Purify by Column Chromatography:

    • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar elution solvent.

    • Load the Sample: Dissolve the crude prodigiosin in a minimal amount of the initial elution solvent and carefully load it onto the top of the silica gel column.

    • Elute the Pigment: Gradually increase the polarity of the elution solvent to separate the prodigiosin from other compounds. Collect the fractions as they elute from the column. The prodigiosin will typically form a distinct red band.

    • Collect and Concentrate: Collect the red-colored fractions and concentrate them using a rotary evaporator to obtain the purified prodigiosin.

Section 4: Visual Guides (Diagrams)

Contamination_Troubleshooting_Workflow Contamination Troubleshooting Workflow start Contamination Suspected visual_inspection Visual Inspection of Culture start->visual_inspection fuzzy_growth Fuzzy, Cotton-like Growth? visual_inspection->fuzzy_growth other_colonies Non-Red Colonies? visual_inspection->other_colonies low_yield Low Prodigiosin Yield? visual_inspection->low_yield microscopic_exam Microscopic Examination gram_stain_biochem Perform Gram Stain & Biochemical Tests microscopic_exam->gram_stain_biochem fuzzy_growth->other_colonies No fungal_contamination Likely Fungal (Mold) Contamination fuzzy_growth->fungal_contamination Yes other_colonies->low_yield No bacterial_yeast_contamination Likely Bacterial or Yeast Contamination other_colonies->bacterial_yeast_contamination Yes subtle_contamination Possible Subtle Contamination or Suboptimal Conditions low_yield->subtle_contamination Yes end Problem Resolved low_yield->end No isolate_culture Isolate Contaminated Culture fungal_contamination->isolate_culture bacterial_yeast_contamination->microscopic_exam check_conditions Verify Culture Conditions (Temp, pH, Aeration) subtle_contamination->check_conditions decontaminate_workspace Decontaminate Workspace isolate_culture->decontaminate_workspace salvage_or_discard Salvage (if irreplaceable) or Discard decontaminate_workspace->salvage_or_discard salvage_or_discard->end gram_stain_biochem->end review_media Review Media Composition check_conditions->review_media review_media->end

Caption: A workflow for troubleshooting contamination in Serratia marcescens cultures.

Isolation_of_Serratia_marcescens_Workflow Isolation of Serratia marcescens from a Mixed Culture start Mixed Culture Sample streak_plate Perform Streak Plate on Nutrient Agar start->streak_plate incubate Incubate at 25-30°C for 24-48 hours streak_plate->incubate observe_colonies Observe for Isolated Colonies incubate->observe_colonies red_colonies Select Red-Pigmented Colonies observe_colonies->red_colonies re_streak Re-streak onto a New Plate for Purity red_colonies->re_streak Yes no_red_colonies No Red Colonies Observed red_colonies->no_red_colonies No incubate_again Incubate Again re_streak->incubate_again pure_culture Obtain Pure Culture of S. marcescens incubate_again->pure_culture confirm_identity Confirm Identity (Gram Stain, Biochemical Tests) pure_culture->confirm_identity troubleshoot Troubleshoot (e.g., check incubation temp, use selective media) no_red_colonies->troubleshoot

Caption: A workflow for isolating Serratia marcescens from a mixed culture.

References

"Optimizing the extraction efficiency of Prodigiosin from bacterial biomass"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of prodigiosin (B1679158) from bacterial biomass.

Frequently Asked Questions (FAQs)

Q1: What is prodigiosin and why is it significant?

A1: Prodigiosin is a secondary metabolite known for its vibrant red color, belonging to the prodiginine family of natural pigments.[1][2] It is produced by various bacteria, most notably Serratia marcescens.[1][2] Its significance lies in its diverse biological activities, including antimicrobial, anticancer, and immunosuppressive properties, making it a promising candidate for pharmaceutical and industrial applications.[1]

Q2: What are the key factors influencing the efficiency of prodigiosin extraction?

A2: The efficiency of prodigiosin extraction is influenced by several critical factors: the choice of solvent, extraction temperature, extraction time, and the solvent-to-fermentation liquid ratio. Additionally, the pH of the extraction solvent and pre-treatment methods like ultrasonication can significantly impact the yield.

Q3: How does pH affect prodigiosin during extraction?

A3: Prodigiosin's color and stability are pH-dependent. In acidic conditions (pH 2-5), it appears as a stable red pigment due to the protonation of its pyrrole (B145914) rings, which is often favorable for extraction. In alkaline environments, it shifts to an orange-yellow color and may become less stable. Therefore, using acidified solvents is a common strategy to improve extraction efficiency and stability.

Q4: Is prodigiosin sensitive to light and temperature?

A4: Yes, prodigiosin is sensitive to both light and temperature. Exposure to light can lead to photodegradation, reducing the final yield. It is recommended to perform extraction procedures in the dark or under amber light. High temperatures can also degrade the pigment; studies show prodigiosin is stable at temperatures up to 70-80°C, but stability decreases at higher temperatures. Low-temperature storage (e.g., 4°C) is recommended for preserving the extracted pigment.

Troubleshooting Guide

Problem 1: Low Prodigiosin Yield

Possible Cause Troubleshooting Step
Inefficient Solvent The solvent choice is critical. Polar solvents like acetone (B3395972), methanol (B129727), and ethanol (B145695) are generally most effective. Acetone is often cited as the most superior solvent for prodigiosin extraction.
Suboptimal Extraction Time/Temp Extraction time and temperature are key parameters. Optimal conditions have been reported around 25-30°C for approximately 30 minutes. Prolonged extraction at high temperatures can lead to degradation.
Incorrect Solvent-to-Biomass Ratio A high solvent-to-fermentation liquid ratio, such as 9:1, has been shown to significantly improve extraction efficiency by enhancing cell fragmentation.
Incomplete Cell Lysis Prodigiosin is an intracellular pigment. Physical disruption methods like ultrasonication prior to or during solvent extraction can dramatically increase yields, in some cases doubling them compared to solvent extraction alone.
Pigment Degradation Prodigiosin is sensitive to high pH and light. Ensure the extraction is performed using an acidified solvent (pH 2-4) and with minimal exposure to direct light.

Problem 2: Color of the Extract is Not Red

Possible Cause Troubleshooting Step
High pH Prodigiosin appears orange-yellow in alkaline conditions. Check the pH of your solvent and biomass. Acidify the solvent (e.g., with HCl) to a pH between 2 and 4 to maintain the characteristic red color.
Oxidation/Degradation Exposure to air and light over time can cause degradation and color changes. Store extracts in airtight, dark containers at low temperatures (4°C) to minimize degradation.
Presence of Other Pigments The bacterial culture may produce other pigments. Purification steps like column chromatography are necessary to isolate pure prodigiosin.

Quantitative Data Summary

Table 1: Comparison of Solvent Extraction Efficiency

SolventRelative Extraction Efficiency (%)Notes
Acetone ~98.5% - 100%Often considered the most efficient solvent with fast drying times.
Ethanol ~80% - 95%A good alternative to acetone, often used in acidified form.
Methanol ~80%Effective, but may have slower drying times than acetone. 100% methanol at pH 2 has been used in optimized processes.
Acetonitrile ~70%Less efficient compared to acetone and alcohols.
Chloroform < 30%Poor extraction efficiency despite being a non-polar solvent.

Table 2: Optimized Parameters for Prodigiosin Extraction

ParameterOptimal Value/RangeReference
Solvent:Fermentation Liquid Ratio 9.12:1
Extraction Temperature 25.35 °C
Extraction Time 30.33 min
Solvent pH 2-4

Experimental Protocols

Protocol 1: Standard Solvent Extraction of Prodigiosin

  • Harvesting Biomass: Centrifuge the bacterial culture (e.g., Serratia marcescens) at 8,000 g for 15 minutes. Discard the supernatant and collect the cell pellet.

  • Acidified Solvent Preparation: Prepare an acidified methanol or ethanol solution by adding concentrated HCl to the alcohol to achieve a final pH of ~2.0.

  • Extraction: Resuspend the cell pellet in the acidified solvent. A ratio of 9 parts solvent to 1 part original fermentation liquid volume is recommended for optimal extraction.

  • Agitation: Agitate the mixture vigorously (e.g., vortex for 30 seconds or shake at 150-200 rpm) for 30 minutes at approximately 25°C, protected from light.

  • Separation: Centrifuge the mixture at 15,000 g for 5 minutes to pellet the cell debris.

  • Collection: Carefully collect the red-pigmented supernatant containing the extracted prodigiosin.

  • Quantification: Measure the absorbance of the supernatant at 535 nm using a spectrophotometer to determine the relative yield.

  • Drying (Optional): For obtaining crude pigment powder, the solvent can be evaporated using a rotary evaporator at 40°C or by air-drying in a fume hood.

Protocol 2: Ultrasound-Assisted Solvent Extraction

  • Harvesting Biomass: Follow step 1 from the Standard Solvent Extraction protocol.

  • Solvent Addition: Resuspend the cell pellet in the desired solvent (e.g., ethanol or acetone).

  • Ultrasonication: Place the suspension in an ultrasonic bath or use a probe sonicator. Apply ultrasonic waves for a specified duration (e.g., 10-20 minutes). This step significantly enhances cell wall disruption.

  • Separation & Collection: Follow steps 5 and 6 from the Standard Solvent Extraction protocol to separate the cell debris and collect the prodigiosin-rich supernatant. Ultrasonication has been reported to achieve nearly 100% extraction.

Visualizations

G cluster_culture Bacterial Cultivation cluster_harvest Biomass Harvesting cluster_extraction Extraction cluster_recovery Pigment Recovery cluster_analysis Downstream Processing Culture Inoculate Serratia marcescens Incubation Incubate (e.g., 28°C, 48-72h) Culture->Incubation Centrifuge1 Centrifuge Culture (e.g., 8000g, 15 min) Incubation->Centrifuge1 Separate1 Discard Supernatant, Collect Cell Pellet Centrifuge1->Separate1 AddSolvent Resuspend Pellet in Acidified Solvent (pH 2-4) Separate1->AddSolvent Agitate Agitate / Ultrasonicate (e.g., 25°C, 30 min) AddSolvent->Agitate Centrifuge2 Centrifuge Mixture (e.g., 15000g, 5 min) Agitate->Centrifuge2 Collect Collect Red Supernatant (Crude Prodigiosin Extract) Centrifuge2->Collect Quantify Quantify (Absorbance at 535nm) Collect->Quantify Purify Purification (e.g., Column Chromatography) Quantify->Purify

Caption: General workflow for prodigiosin extraction.

G Start Low Prodigiosin Yield Observed CheckSolvent Is the solvent optimal? (e.g., Acetone, Acidified Ethanol) Start->CheckSolvent CheckParams Are extraction parameters (Temp, Time, Ratio) optimized? CheckSolvent->CheckParams Yes ActionSolvent Action: Switch to a more efficient solvent like acetone. CheckSolvent->ActionSolvent No CheckLysis Was cell lysis sufficient? CheckParams->CheckLysis Yes ActionParams Action: Adjust temp to ~25°C, time to ~30 min, and increase solvent:biomass ratio. CheckParams->ActionParams No CheckStability Was pigment protected from degradation (pH, Light)? CheckLysis->CheckStability Yes ActionLysis Action: Introduce a cell disruption step like ultrasonication. CheckLysis->ActionLysis No ActionStability Action: Use acidified solvent (pH 2-4) and protect from direct light. CheckStability->ActionStability No End Yield Improved CheckStability->End Yes ActionSolvent->CheckParams ActionParams->CheckLysis ActionLysis->CheckStability ActionStability->End

Caption: Troubleshooting low prodigiosin yield.

References

Validation & Comparative

A Comparative Guide to the In Vitro Antioxidant Activity of Prodigiosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antioxidant activity of Prodigiosin (B1679158) hydrochloride against other common antioxidants. The information is supported by experimental data from peer-reviewed studies, offering a valuable resource for evaluating its potential in research and drug development.

Comparative Antioxidant Activity

Prodigiosin hydrochloride has demonstrated notable antioxidant properties in various in vitro assays. Its efficacy is often compared to standard antioxidants such as ascorbic acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E. The antioxidant capacity of a compound is frequently expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit 50% of a specific free radical. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the reported in vitro antioxidant activity of prodigiosin from various studies, comparing it with standard antioxidants.

Antioxidant AssayThis compound IC50 / ActivityAscorbic Acid IC50 / ActivityTrolox IC50 / ActivityReference
DPPH Radical Scavenging0.034 mg/mLStronger than ascorbic acid-[1]
DPPH Radical Scavenging37.5% scavenging at 1000 µg/mL75% scavenging at 1000 µg/mL-[2][3]
DPPH Radical ScavengingIC50: 111.18 µg/mL--[4]
ABTS Radical ScavengingIC50: 74.18 µg/mL-IC50: 5.061 µg/mL[5][6]
H2O2 Scavenging Activity84% scavenging--[7]
Total Antioxidant Activity2.4 mg/mL--[7]

Note: The variation in IC50 values and percentage of scavenging activity can be attributed to different experimental conditions, purity of the compound, and the specific strain of microorganism used for prodigiosin production.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays cited in the comparative data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

    • Test compound (this compound) dissolved in a suitable solvent

    • Positive control (e.g., Ascorbic acid)

    • Solvent (e.g., Methanol or ethanol)

  • Procedure:

    • Prepare various concentrations of the test compound and the positive control.

    • Add a specific volume of the test compound or positive control to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

    • A blank containing only the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

  • Reagents:

    • ABTS solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • Test compound (this compound) dissolved in a suitable solvent

    • Positive control (e.g., Trolox)

    • Solvent (e.g., Ethanol or phosphate-buffered saline)

  • Procedure:

    • Generate the ABTS•+ by reacting the ABTS solution with potassium persulfate in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with the solvent to obtain an absorbance of approximately 0.70 at 734 nm.

    • Prepare various concentrations of the test compound and the positive control.

    • Add a specific volume of the test compound or positive control to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a set period (e.g., 6 minutes).

    • Measure the absorbance of the solution at 734 nm.

    • The percentage of scavenging activity is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which is measured spectrophotometrically.

  • Reagents:

    • Acetate (B1210297) buffer (e.g., 300 mM, pH 3.6)

    • TPTZ solution (e.g., 10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (e.g., 20 mM)

    • FRAP reagent (a mixture of acetate buffer, TPTZ solution, and FeCl₃ solution, typically in a 10:1:1 ratio)

    • Test compound (this compound) dissolved in a suitable solvent

    • Standard (e.g., Ferrous sulfate)

  • Procedure:

    • Prepare the FRAP reagent fresh before use and warm it to 37°C.

    • Prepare various concentrations of the test compound and a standard curve using the ferrous sulfate (B86663) standard.

    • Add a specific volume of the test compound or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a set period (e.g., 4-6 minutes).

    • Measure the absorbance of the solution at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the test sample to the standard curve and is expressed as Fe²⁺ equivalents.[8][10]

Mandatory Visualizations

Signaling Pathway

The antioxidant activity of prodigiosin has been linked to the activation of the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, prodigiosin can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.[11][12]

Keap1_Nrf2_Pathway cluster_nucleus Nucleus Prodigiosin Prodigiosin hydrochloride Keap1_Nrf2 Keap1-Nrf2 Complex Prodigiosin->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Keap1_Nrf2->Keap1 releases Keap1_Nrf2->Nrf2 releases Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: Keap1-Nrf2 signaling pathway activated by Prodigiosin.

Experimental Workflow

The general workflow for in vitro antioxidant assays involves several key steps, from preparation of reagents and samples to data analysis.

Experimental_Workflow start Start prep_reagents Prepare Reagents (e.g., DPPH, ABTS, FRAP) start->prep_reagents prep_samples Prepare Samples & Controls (Prodigiosin, Standards) start->prep_samples reaction Initiate Reaction (Mix reagents and samples) prep_reagents->reaction prep_samples->reaction incubation Incubation (Specific time and temperature) reaction->incubation measurement Spectrophotometric Measurement (Absorbance reading) incubation->measurement calculation Data Analysis (% Inhibition, IC50) measurement->calculation end End calculation->end

Caption: General workflow for in vitro antioxidant assays.

References

Comparative Analysis of Prodigiosin from Different Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prodigiosin (B1679158), a vibrant red tripyrrole pigment, has garnered significant attention from the scientific community for its broad spectrum of biological activities, including anticancer, antimicrobial, and immunosuppressive properties.[1][2] This secondary metabolite is produced by a variety of bacterial species, with Serratia marcescens being the most prominent producer.[1][3] However, other bacteria such as Vibrio, Streptomyces, and Hahella species also synthesize this promising compound.[3] The production yield and bioactivity of prodigiosin can vary significantly depending on the producing strain and culture conditions, making a comparative analysis essential for research and drug development.

This guide provides an objective comparison of prodigiosin derived from different bacterial sources, supported by experimental data on production yields and biological performance. It also includes detailed experimental protocols and visual workflows to aid in the replication and advancement of research in this field.

I. Comparative Production of Prodigiosin

The yield of prodigiosin is highly dependent on the bacterial strain and the optimization of fermentation parameters, including media composition, pH, and temperature. Serratia marcescens is the most studied and often highest-yielding producer. As shown in Table 1, optimizing carbon and nitrogen sources, such as using oil substrates, can dramatically increase production. For instance, a Serratia marcescens strain (FZSF02) achieved a remarkable yield of 15,420.9 mg/L when olive oil was added during fermentation. In contrast, yields from other species like Streptomyces coelicolor are generally lower.

Table 1: Prodigiosin Production Yields from Various Bacterial Strains

Bacterial Strain Substrate/Medium Yield Reference
Serratia marcescens NY1 Medium with Maltose 425 ± 40 mg/L
Serratia marcescens NY1 Medium with Peanut Oil 535 ± 45 mg/L
Serratia marcescens UCP1459 Cassava Wastewater (6%) + Mannitol (2%) 49.5 g/L (49,500 mg/L)
Serratia marcescens FZSF02 Optimized medium with Olive Oil 15,420.9 mg/L
Pseudomonas putida (recombinant) Rich Medium (High Aeration) 94 mg/L

| Streptomyces coelicolor | Liquid Media with heated L. rhamnosus | 9.79 ± 1.68 mg/L | |

II. Comparative Biological Activity of Prodigiosin

Prodigiosin exhibits a range of therapeutic properties, with its antimicrobial and anticancer activities being the most extensively studied. The efficacy of these activities can differ based on the producing strain and the target organism or cell line.

Prodigiosin has demonstrated potent activity against a wide array of both Gram-positive and Gram-negative bacteria, as well as some fungi. Data from agar (B569324) diffusion assays and minimum inhibitory concentration (MIC) studies reveal its effectiveness. For example, prodigiosin from S. marcescens showed a significant inhibition zone of 35 mm against Staphylococcus aureus and an MIC of 15.9 µg/mL against Escherichia coli.

Table 2: Antimicrobial Activity of Prodigiosin from Serratia marcescens

Target Microorganism Assay Type Result Reference
Escherichia coli Agar Well Diffusion 28.2 ± 0.57 mm zone
Bacillus subtilis Agar Well Diffusion 23.58 ± 0.6 mm zone
Staphylococcus aureus Disc Diffusion 35 ± 0.6 mm zone
Enterococcus faecalis Disc Diffusion 22 ± 1.0 mm zone
Streptococcus pyogenes Disc Diffusion 14 ± 0.6 mm zone
Escherichia coli NCIM 2065 Minimum Inhibitory Conc. (MIC) 15.9 ± 0.31 µg/mL

| Oxacillin-Resistant S. aureus (ORSA) | Minimum Inhibitory Conc. (MIC) | 1.0 - 4.0 µg/mL | |

One of the most promising applications of prodigiosin is in oncology, where it has been shown to induce apoptosis in a multitude of cancer cell lines with low toxicity to normal cells. The half-maximal inhibitory concentration (IC50) varies significantly across different cancer types, indicating a degree of selectivity. Prodigiosin has shown particular potency against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 3: Anticancer Activity (IC50) of Prodigiosin from Serratia marcescens

Cancer Cell Line Description IC50 Value Reference
A549 Human Lung Carcinoma 0.39 µg/mL
HT29 Human Colon Adenocarcinoma 0.45 µg/mL
SGC7901 Human Gastric Adenocarcinoma 1.30 µg/mL
MCF-7 Human Breast Adenocarcinoma <2 µg/mL
HepG2 Human Liver Hepatocellular Carcinoma 8.75 µg/mL
H460 Human Lung Cancer 7.7 µg/mL

| HL60 | Human Promyelocytic Leukemia | 79.6 nM (approx. 0.026 µg/mL) | |

Prodigiosin also possesses notable antioxidant properties, which are attributed to its conjugated double bond and pyrrole (B145914) ring structure. It effectively scavenges free radicals, which is a key mechanism in preventing cellular damage.

Table 4: Antioxidant Activity of Prodigiosin from Serratia marcescens

Assay Concentration Scavenging Activity (%) Reference
DPPH Radical Scavenging 10 µg/mL 99%
ABTS Radical Scavenging 10 µg/mL 99%

| Radical Scavenging (General) | 1000 µg/mL | 37.5% | |

III. Prodigiosin Biosynthesis and Experimental Workflows

Understanding the biosynthesis pathway and standardizing experimental procedures are crucial for consistent and high-yield production of prodigiosin.

The biosynthesis of prodigiosin follows a bifurcated pathway that converges to form the final tripyrrole structure. Two precursors, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-pentyl-pyrrole (MAP), are synthesized independently and then enzymatically condensed to form prodigiosin.

Fig 1. Simplified biosynthesis pathway of prodigiosin.

A standardized workflow is essential for isolating high-purity prodigiosin for analysis and application. The process typically involves cell lysis followed by solvent extraction and chromatographic purification.

G start Fermentation Broth (e.g., S. marcescens culture) centrifuge Centrifugation (10,000 rpm, 15 min) start->centrifuge pellet Cell Pellet (Red) centrifuge->pellet supernatant Cell-Free Supernatant (Discard) centrifuge->supernatant extraction Solvent Extraction (e.g., Methanol or Acidified Ethanol) pellet->extraction crude Crude Pigment Extract extraction->crude purify Purification Step crude->purify tlc Thin-Layer Chromatography (TLC) purify->tlc Analytical column Silica Gel Column Chromatography purify->column Preparative final Purified Prodigiosin tlc->final hplc HPLC column->hplc Final Purity Check hplc->final

References

A Researcher's Guide to Prodigiosin Quantification: A Cross-Validation of Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of prodigiosin (B1679158) is paramount for consistent and reliable results. This guide provides a comparative analysis of common quantification methods, supported by experimental data, to aid in selecting the most appropriate technique for your research needs.

Prodigiosin, a vibrant red pigment produced by various bacteria, most notably Serratia marcescens, has garnered significant interest for its wide range of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. As research into its therapeutic potential accelerates, the need for robust and reproducible quantification methods becomes increasingly critical. This guide explores and cross-validates the most frequently employed techniques for prodigiosin quantification: UV-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Comparative Analysis of Quantification Methods

The choice of quantification method depends on various factors, including the required sensitivity, selectivity, sample purity, available equipment, and the specific research question. The following table summarizes the key performance characteristics of the three primary methods.

Parameter UV-Visible Spectroscopy High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS)
Principle Measures the absorbance of light by prodigiosin at a specific wavelength.Separates prodigiosin from other compounds in a mixture based on its physicochemical properties, followed by detection.Measures the mass-to-charge ratio of ionized prodigiosin molecules, allowing for highly specific detection and quantification.
Selectivity Moderate. Prone to interference from other compounds that absorb at a similar wavelength.High. Can resolve prodigiosin from its analogues and impurities.[1]Very High. Provides structural confirmation and can distinguish between different prodigiosin analogues.[2][3]
Sensitivity Good. Suitable for relatively pure samples and higher concentrations.Very Good. Offers lower detection limits compared to UV-Vis.Excellent. The most sensitive method, ideal for trace-level quantification.
Linearity Good over a defined concentration range.Excellent linearity over a wide concentration range.[4]Excellent linearity, often used with isotopically labeled internal standards for high accuracy.
Accuracy Can be affected by sample matrix and purity.High accuracy and precision.[4]Highest accuracy and precision, considered a gold standard for quantification.
Throughput High. Simple and rapid measurements.Moderate. Each sample run takes several minutes.Lower. Can be more time-consuming, especially with complex sample preparation.
Cost Low. Spectrophotometers are widely available and relatively inexpensive.Moderate. Requires specialized HPLC equipment and solvents.High. Requires expensive mass spectrometry instrumentation and skilled operators.
Typical Use Case Rapid estimation of prodigiosin concentration in crude extracts or during fermentation monitoring.Accurate quantification of prodigiosin in complex mixtures, quality control, and pharmacokinetic studies.Definitive identification and quantification, metabolomics, and analysis of complex biological matrices.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible quantification. Below are representative methodologies for each technique.

Prodigiosin Extraction from Bacterial Culture

A common preliminary step for all quantification methods is the extraction of prodigiosin from the bacterial cells.

  • Cell Harvesting : Centrifuge the bacterial culture (e.g., Serratia marcescens) at a high speed (e.g., 8,000-10,000 x g) for 10-15 minutes to pellet the cells.

  • Pigment Extraction : Discard the supernatant and resuspend the cell pellet in an appropriate organic solvent. Acidified methanol (B129727) (e.g., methanol with 4% 1M HCl) or ethanol (B145695) are commonly used. The acidification helps to stabilize the red form of prodigiosin.

  • Cell Lysis : Vortex or sonicate the cell suspension to ensure complete lysis and release of the intracellular pigment.

  • Clarification : Centrifuge the mixture again to pellet the cell debris.

  • Sample Collection : Carefully collect the supernatant containing the extracted prodigiosin for subsequent analysis.

UV-Visible Spectroscopy

This method is based on the Beer-Lambert law and relies on the characteristic absorbance spectrum of prodigiosin.

  • Wavelength Selection : In its acidified form, prodigiosin exhibits a distinct absorbance maximum at approximately 535 nm. Some studies suggest using a pH-independent wavelength of 492 nm to avoid variability due to pH fluctuations.

  • Standard Curve Preparation : Prepare a series of prodigiosin standards of known concentrations in the same solvent used for the sample extraction.

  • Absorbance Measurement : Measure the absorbance of the standards and the extracted samples at the selected wavelength using a spectrophotometer. Use the extraction solvent as a blank.

  • Quantification : Plot a standard curve of absorbance versus concentration for the standards. Determine the concentration of prodigiosin in the samples by interpolating their absorbance values on the standard curve. Alternatively, the concentration can be calculated using the molar extinction coefficient of prodigiosin if it is known for the specific solvent and pH conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more selective and sensitive quantification by separating prodigiosin from other components in the extract.

  • Chromatographic Conditions :

    • Column : A C18 reverse-phase column is commonly used.

    • Mobile Phase : A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is typically used. The composition can be isocratic (constant) or a gradient (varied over time).

    • Flow Rate : A typical flow rate is around 1 mL/min.

    • Detection : A UV-Vis or photodiode array (PDA) detector is set to the absorbance maximum of prodigiosin (e.g., 535 nm).

  • Standard Preparation : Prepare a series of prodigiosin standards of known concentrations.

  • Sample Injection : Inject a fixed volume of the filtered standards and extracted samples into the HPLC system.

  • Data Analysis : Identify the prodigiosin peak in the chromatogram based on its retention time, which should match that of the standard. The area under the peak is proportional to the concentration.

  • Quantification : Construct a calibration curve by plotting the peak area versus the concentration of the standards. Calculate the concentration of prodigiosin in the samples from this curve.

Mass Spectrometry (MS)

Often coupled with liquid chromatography (LC-MS), this technique offers the highest specificity and sensitivity.

  • LC-MS/MS System :

    • Liquid Chromatography : An HPLC or UPLC system separates the components of the extract as described above.

    • Mass Spectrometry : The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source for prodigiosin.

    • Analysis Mode : For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are typically used for their high selectivity and sensitivity.

  • Standard Preparation : Prepare calibration standards, often including an isotopically labeled internal standard for the highest accuracy.

  • Sample Analysis : Analyze the standards and samples using the optimized LC-MS/MS method.

  • Quantification : The quantification is based on the ratio of the peak area of the analyte (prodigiosin) to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the standards. The concentration of prodigiosin in the samples is then determined from this curve. Mass spectrometry confirms the identity of prodigiosin by its characteristic mass-to-charge ratio (m/z) of [M+H]⁺ at approximately 324.2.

Visualizing the Methodologies

To further clarify the experimental processes and relationships, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Quantification Bacterial Culture Bacterial Culture Centrifugation (Cell Harvesting) Centrifugation (Cell Harvesting) Bacterial Culture->Centrifugation (Cell Harvesting) Solvent Extraction\n(e.g., Acidified Methanol) Solvent Extraction (e.g., Acidified Methanol) Centrifugation (Cell Harvesting)->Solvent Extraction\n(e.g., Acidified Methanol) Cell Lysis\n(Vortexing/Sonication) Cell Lysis (Vortexing/Sonication) Solvent Extraction\n(e.g., Acidified Methanol)->Cell Lysis\n(Vortexing/Sonication) Centrifugation (Debris Removal) Centrifugation (Debris Removal) Cell Lysis\n(Vortexing/Sonication)->Centrifugation (Debris Removal) Prodigiosin Extract Prodigiosin Extract Centrifugation (Debris Removal)->Prodigiosin Extract UV-Vis UV-Vis Prodigiosin Extract->UV-Vis Direct Measurement HPLC HPLC Prodigiosin Extract->HPLC Separation & Detection MS MS Prodigiosin Extract->MS Ionization & Mass Analysis

Experimental workflow for prodigiosin quantification.

logical_comparison cluster_methods Quantification_Methods Prodigiosin Quantification Methods UV_Vis UV-Vis Spectroscopy Principle: Absorbance Selectivity: Moderate Cost: Low Quantification_Methods->UV_Vis Simplicity High Throughput HPLC HPLC Principle: Chromatography Selectivity: High Cost: Moderate Quantification_Methods->HPLC Selectivity Accuracy MS Mass Spectrometry Principle: Mass-to-Charge Ratio Selectivity: Very High Cost: High Quantification_Methods->MS Sensitivity Specificity HPLC->MS Often Coupled (LC-MS) for Enhanced Performance

Logical comparison of quantification methods.

Prodigiosin and Cellular Signaling

Prodigiosin production in bacteria is tightly regulated by complex signaling networks, including quorum sensing and two-component systems. Understanding these pathways can be crucial for optimizing prodigiosin yield. The Gac/Rsm signaling pathway is a key regulator in Serratia species, where the GacS/GacA two-component system controls the expression of secondary metabolites, including prodigiosin. Quorum sensing, a cell-density dependent communication system, also plays a vital role, often through the production of N-acyl homoserine lactones (AHLs) that regulate the expression of prodigiosin biosynthesis genes.

signaling_pathway cluster_regulation Regulation of Prodigiosin Biosynthesis Quorum_Sensing Quorum Sensing (e.g., AHLs) pig_Genes Prodigiosin Biosynthesis Genes (pig cluster) Quorum_Sensing->pig_Genes regulates Gac_Rsm Gac/Rsm Pathway Gac_Rsm->pig_Genes regulates Environmental_Cues Environmental Cues (e.g., Nutrients, pH) Environmental_Cues->Quorum_Sensing influences Environmental_Cues->Gac_Rsm influences Prodigiosin Prodigiosin pig_Genes->Prodigiosin synthesizes

Simplified prodigiosin biosynthesis regulation.

References

The Reproducibility of Prodigiosin Hydrochloride's Anti-Biofilm Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prodigiosin (B1679158), a vibrant red pigment produced by Serratia marcescens and other bacteria, has garnered significant attention for its wide range of biological activities, including its potent anti-biofilm effects. This guide provides a comprehensive comparison of the anti-biofilm efficacy of Prodigiosin hydrochloride, detailing its performance against key bacterial pathogens, outlining the experimental protocols used to evaluate its activity, and visualizing its proposed mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in novel anti-biofilm strategies.

Comparative Anti-Biofilm Activity of Prodigiosin

The anti-biofilm properties of prodigiosin have been consistently reported across multiple studies against a variety of bacterial species, most notably Pseudomonas aeruginosa and Staphylococcus aureus. While a dedicated study on the reproducibility of these effects is not available, the collective evidence from independent research groups using different bacterial strains and methodologies suggests a reliable and reproducible biological activity.

Against Pseudomonas aeruginosa

P. aeruginosa is a notorious opportunistic pathogen known for its ability to form resilient biofilms, contributing to chronic infections and antibiotic resistance. Prodigiosin has demonstrated significant efficacy in both inhibiting the formation of and disrupting established P. aeruginosa biofilms.

ConcentrationBiofilm Inhibition (%)Biofilm Reduction (%)Reference
50 µMNot significantNot reported[1]
100 µM~35%Not reported[1]
500 µM~70%Significant reduction in biovolume and transformation of large aggregates into smaller ones[1]
31.25 µg/mL2.50%Not reported[2]
62.5 µg/mL12.42%Not reported[2]
125 µg/mL17.86%Not reported
250 µg/mL19.58%Not reported
500 µg/mL39.86%Not reported
1000 µg/mL58%Not reported
1 µg/mL18% (against PAO1)Not reported
1-4 µg/mL27% - 74% (against β-lactam-resistant strains)Not reported
Against Staphylococcus aureus

S. aureus, including methicillin-resistant S. aureus (MRSA), is a leading cause of biofilm-associated infections on medical devices and in soft tissues. Prodigiosin has shown promise in combating S. aureus biofilms, often in synergy with conventional antibiotics.

ConcentrationBiofilm Inhibition (%)Additional EffectsReference
1.25 mg/L76.24%Destruction of cell wall and membrane structure
2.5 mg/LNot specifiedSignificant reduction in the viability of MRSA cells within the biofilm
Not specifiedPromising inhibitory activitySynergistic activity with vancomycin; suppression of exopolysaccharide production

Experimental Protocols

The anti-biofilm effects of prodigiosin are typically evaluated using a set of standardized in vitro assays. The following are detailed methodologies for the key experiments cited in this guide.

Prodigiosin Extraction and Purification
  • Bacterial Culture : Serratia marcescens is cultured in a suitable liquid medium (e.g., Luria-Bertani broth) under optimal conditions for pigment production (e.g., 28-30°C with shaking).

  • Pigment Extraction : The bacterial cells are harvested by centrifugation. The cell pellet is then subjected to extraction using acidified ethanol (B145695) (e.g., 4% 1 M HCl in ethanol). This process is often repeated to maximize yield.

  • Purification : The crude extract is centrifuged to remove cell debris. The supernatant is then dried under a vacuum and the resulting pigment is redissolved in a solvent like methanol. Further purification can be achieved using techniques such as high-performance liquid chromatography (HPLC).

Biofilm Inhibition and Disruption Assays

A common method to quantify biofilm formation and its inhibition is the Crystal Violet Staining Assay .

  • Bacterial Inoculation : Overnight cultures of the target bacteria (e.g., P. aeruginosa or S. aureus) are diluted to a standardized cell density (e.g., 1 x 10^7 CFU/mL).

  • Treatment : The bacterial suspension is added to the wells of a 96-well microtiter plate. Different concentrations of this compound are then added to the wells. Control wells containing bacteria without prodigiosin and sterile medium are also included.

  • Incubation : The plate is incubated statically at 37°C for 24 hours to allow for biofilm formation.

  • Washing : After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline - PBS).

  • Staining : The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Destaining : Excess stain is removed by washing with water. The bound crystal violet is then solubilized using a solvent such as 30% acetic acid or ethanol.

  • Quantification : The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The percentage of biofilm inhibition is calculated relative to the control wells.

For assessing the disruption of pre-formed biofilms, the bacteria are allowed to form a biofilm for 24 hours before prodigiosin is added, followed by another incubation period.

Mechanisms of Anti-Biofilm Action

The anti-biofilm activity of prodigiosin appears to be multifaceted and species-dependent. The proposed mechanisms involve the generation of reactive oxygen species (ROS) and the downregulation of key biofilm-related genes.

Proposed Mechanism in Pseudomonas aeruginosa

In P. aeruginosa, prodigiosin is thought to exert its anti-biofilm effect through the production of ROS, which leads to the degradation of essential biofilm matrix components, particularly extracellular DNA (eDNA).

G Prodigiosin Prodigiosin Hydrochloride ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Prodigiosin->ROS Induces Production Degradation Degradation ROS->Degradation eDNA Extracellular DNA (eDNA) Biofilm P. aeruginosa Biofilm Integrity eDNA->Biofilm Maintains Structure Degradation->eDNA Disruption Disruption Degradation->Disruption Disruption->Biofilm

Caption: Proposed ROS-mediated anti-biofilm mechanism of prodigiosin in P. aeruginosa.

Proposed Mechanism in Staphylococcus aureus

In S. aureus, prodigiosin has been shown to downregulate the expression of genes that are critical for biofilm formation and regulation, including those within the accessory gene regulator (agr) system.

G Prodigiosin Prodigiosin Hydrochloride agrA agrA Prodigiosin->agrA Downregulates sarA sarA Prodigiosin->sarA Downregulates icaA icaA Prodigiosin->icaA Downregulates Biofilm S. aureus Biofilm Formation agrA->Biofilm Regulates sarA->Biofilm Regulates icaA->Biofilm Essential for PIA synthesis

Caption: Downregulation of biofilm-related genes in S. aureus by prodigiosin.

Experimental Workflow

The general workflow for assessing the anti-biofilm properties of this compound is as follows:

G cluster_extraction Prodigiosin Preparation cluster_assay Anti-Biofilm Assay Culture S. marcescens Culture Extraction Solvent Extraction Culture->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Treatment Prodigiosin Treatment Purification->Treatment Inoculation Bacterial Inoculation Inoculation->Treatment Incubation Incubation (24h, 37°C) Treatment->Incubation Staining Crystal Violet Staining Incubation->Staining Quantification Absorbance Measurement Staining->Quantification

Caption: General experimental workflow for evaluating prodigiosin's anti-biofilm activity.

Conclusion

The available scientific literature strongly supports the reproducible anti-biofilm activity of this compound against both Gram-negative and Gram-positive bacteria. Its mechanisms of action, though still under investigation, appear to target fundamental aspects of biofilm biology, making it a promising candidate for further research and development as a novel anti-biofilm agent. Future studies should focus on direct, quantitative comparisons with other leading anti-biofilm compounds and further elucidation of its molecular targets to facilitate its translation into clinical applications.

References

A Comparative Guide to the Extraction of Prodigiosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red pigment produced by Serratia marcescens and other microorganisms, has garnered significant attention in the scientific community for its wide range of biological activities, including antibacterial, anticancer, and immunosuppressive properties. For research and therapeutic applications, efficient extraction and purification of this tripyrrole alkaloid, often in its more stable hydrochloride salt form, are paramount. This guide provides an objective comparison of common extraction methods for prodigiosin hydrochloride, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Extraction Method Performance

The selection of an appropriate extraction method for this compound is a critical step that influences yield, purity, and scalability. The following table summarizes quantitative data from various studies, comparing the performance of different extraction techniques.

Extraction MethodSolvent(s)Key ParametersYield/EfficiencyReference(s)
Solvent Extraction (Maceration) Acidified Methanol (B129727)/Ethanol (B145695)Ambient temperature, variable extraction time (hours)Baseline[1]
Acetone (B3395972)Ambient temperature, rapid evaporationHigh, considered a superior solvent in some studies[2]
Ethyl AcetateUsed for liquid-liquid extraction from supernatantEffective for separation from aqueous phase[3]
Ultrasound-Assisted Extraction (UAE) Acidified Acetone17.5 min, 23.4°C, 1:27.2 solute-to-solvent ratio4.3% yield (140% higher than traditional impregnation)
Acidified Methanol30.33 min, 25.35°C, 9.12:1 solvent-to-fermentation liquid ratioHigh yield, optimized for maximum recovery
Not specifiedNot specified98.1 ± 1.7% extraction efficiency
Homogenization Not specifiedMechanical disruptionLower than UAE
Freezing and Thawing Not specifiedMultiple cycles31.8 ± 3.8% (lowest efficiency)
Heat Treatment Not specifiedElevated temperaturesModerate efficiency

Experimental Protocols

Detailed methodologies for the key extraction and purification techniques are provided below. The conversion to this compound is typically achieved by using a solvent acidified with hydrochloric acid (HCl), which protonates the prodigiosin molecule.

Acidified Solvent Extraction (Maceration)

This is a conventional and straightforward method for prodigiosin extraction.

Protocol:

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., Serratia marcescens broth) at 8,000-10,000 x g for 15-20 minutes to pellet the cells. Discard the supernatant.

  • Solvent Addition: Resuspend the cell pellet in an appropriate volume of acidified methanol or ethanol (e.g., 4% 1M HCl in ethanol). The volume of solvent used can vary, but a 10:1 solvent-to-pellet (wet weight) ratio is a common starting point.

  • Extraction: Agitate the mixture on a shaker at room temperature for 1-2 hours.

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to separate the cell debris from the pigment-containing solvent.

  • Collection: Carefully collect the supernatant containing the dissolved this compound.

  • Concentration: The extract can be concentrated using a rotary evaporator to obtain a crude this compound powder.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption.

Protocol:

  • Cell Harvesting: Harvest the bacterial cells as described in the solvent extraction protocol.

  • Solvent Addition: Resuspend the cell pellet in the chosen acidified solvent (e.g., acidified acetone or methanol) at a specific solute-to-solvent ratio as determined by optimization studies (e.g., 1:27.2).

  • Ultrasonication: Immerse the probe of an ultrasonicator into the cell suspension. Apply ultrasonic waves at a specified frequency and power for a predetermined duration (e.g., 17.5 minutes). Maintain the temperature of the sample using a cooling bath, as prolonged sonication can generate heat and potentially degrade the pigment.

  • Separation and Collection: Following ultrasonication, centrifuge the mixture to pellet the cell debris and collect the supernatant containing the this compound.

  • Concentration: Concentrate the extract using a rotary evaporator.

Purification by Silica (B1680970) Gel Column Chromatography

This is a common method for purifying the crude this compound extract.

Protocol:

  • Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., petroleum ether or hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether and ethyl acetate. The red-colored band corresponding to prodigiosin is collected.

  • Fraction Collection: Collect the eluted fractions and monitor the presence of prodigiosin using thin-layer chromatography (TLC).

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Visualizing the Extraction Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described extraction and purification processes.

Extraction_Workflow cluster_Solvent_Extraction Acidified Solvent Extraction cluster_UAE Ultrasound-Assisted Extraction SE1 Bacterial Culture SE2 Centrifugation SE1->SE2 SE3 Cell Pellet SE2->SE3 SE4 Add Acidified Solvent SE3->SE4 SE5 Maceration (Shaking) SE4->SE5 SE6 Centrifugation SE5->SE6 SE7 Crude Prodigiosin HCl Extract SE6->SE7 UAE1 Bacterial Culture UAE2 Centrifugation UAE1->UAE2 UAE3 Cell Pellet UAE2->UAE3 UAE4 Add Acidified Solvent UAE3->UAE4 UAE5 Ultrasonication UAE4->UAE5 UAE6 Centrifugation UAE5->UAE6 UAE7 Crude Prodigiosin HCl Extract UAE6->UAE7

Comparison of Solvent Extraction and UAE Workflows.

Purification_Workflow P1 Crude Prodigiosin HCl Extract P2 Dissolve in Minimal Mobile Phase P1->P2 P3 Load onto Silica Gel Column P2->P3 P4 Gradient Elution P3->P4 P5 Collect Red Fractions P4->P5 P6 TLC Analysis of Fractions P5->P6 P7 Combine Pure Fractions P6->P7 P8 Evaporate Solvent P7->P8 P9 Purified Prodigiosin HCl P8->P9

General Workflow for Purification of Prodigiosin HCl.

References

Prodigiosin Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red pigment produced by Serratia marcescens and other bacteria, has garnered significant attention in the scientific community for its wide array of biological activities, including its potential as an anticancer agent.[1] This guide provides an objective comparison of the in vitro and in vivo efficacy of Prodigiosin hydrochloride against various cancer cell lines and tumor models, juxtaposed with the performance of established chemotherapeutic agents such as doxorubicin (B1662922) and cisplatin. The information herein is supported by experimental data to aid researchers in evaluating its therapeutic potential.

In Vitro Efficacy: A Potent Cytotoxic Agent

This compound has demonstrated significant cytotoxic effects across a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, reveals its effectiveness in the nanomolar to low micromolar range.

Comparative Cytotoxicity (IC50) of Prodigiosin and Doxorubicin
Cell LineCancer TypeProdigiosin IC50 (µM)Doxorubicin IC50 (µM)Reference
A549 Lung Carcinoma~10>20[2]
MCF-7 Breast Adenocarcinoma<2 µg/mL (~6.18 µM)2.5[2][3]
HepG2 Hepatocellular Carcinoma8.75 µg/mL (~27 µM)12.2[2][3]
HT-29 Colon Adenocarcinoma0.45 µg/mL (~1.39 µM)Not Reported[4]
T47D Breast CancerNot as sensitive as HT-29Not Reported[5]
Doxorubicin-Resistant A549 Lung Carcinoma~10Not Applicable[2]

Note: IC50 values can vary between studies due to different experimental conditions.

Notably, prodigiosin exhibits cytotoxicity in both doxorubicin-sensitive and doxorubicin-resistant lung cancer cells, suggesting its potential to overcome certain mechanisms of drug resistance.[2]

In Vivo Efficacy: Tumor Growth Inhibition

In preclinical animal models, prodigiosin has shown promising antitumor activity, leading to significant reductions in tumor volume and improved survival rates.

Comparative In Vivo Tumor Growth Inhibition
Cancer ModelAnimal ModelTreatmentDosageTumor Volume ReductionReference
Lewis Lung CarcinomaBALB/c MiceProdigiosinNot Specified36.82% after 28 days[3]
Human High-Metastatic Lung Cancer (95-D)C57BL/6 MiceProdigiosin5 mg/kg (i.p.)53% reduction in metastatic nodules[6]
Lewis Lung CarcinomaC57/BL/6 MiceCisplatin + EndostarNot SpecifiedSignificant inhibition
Small Cell Lung Cancer (H69/CDDP)SCID MiceCisplatinNot SpecifiedShowed resistance[7]

Note: Direct comparative studies under identical conditions are limited. The data presented is a synthesis from multiple sources.

Mechanism of Action: Inducing Apoptosis and Modulating Signaling Pathways

Prodigiosin exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) in cancer cells. It has been shown to have minimal toxic effects on non-malignant cells. Key signaling pathways implicated in prodigiosin's mechanism of action include:

  • Intrinsic Apoptosis Pathway: Prodigiosin can induce the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3, culminating in apoptosis.[3]

  • Extrinsic Apoptosis Pathway: Evidence also suggests the involvement of caspase-8 activation.[3]

  • MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer, is another target of prodigiosin.[1]

  • PI3K/Akt/mTOR Pathway: Prodigiosin has been shown to down-regulate this critical cell survival pathway.[2]

  • Wnt/β-catenin Pathway: Abnormal activation of this pathway in cancer can be reversed by prodigiosin.

Below are diagrams illustrating a generalized experimental workflow for assessing anticancer efficacy and the primary signaling pathway of prodigiosin-induced apoptosis.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Cancer Cell Lines (e.g., A549, MCF-7) cytotoxicity Cytotoxicity Assay (MTT Assay) invitro_start->cytotoxicity Treat with Prodigiosin invivo_start Animal Model (e.g., BALB/c Mice) apoptosis Apoptosis Assay (Flow Cytometry) cytotoxicity->apoptosis Determine IC50 pathway Western Blot (Signaling Proteins) apoptosis->pathway Confirm Apoptosis tumor_induction Tumor Induction (Subcutaneous Injection) invivo_start->tumor_induction treatment Treatment (Prodigiosin/Control) tumor_induction->treatment monitoring Tumor Volume Measurement treatment->monitoring analysis Histopathological Analysis monitoring->analysis

Caption: A generalized workflow for evaluating the in vitro and in vivo anticancer efficacy of this compound.

prodigiosin_apoptosis_pathway prodigiosin Prodigiosin mitochondria Mitochondria prodigiosin->mitochondria Induces stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of Prodigiosin-induced intrinsic apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments.

In Vitro Cytotoxicity: MTT Assay

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a positive control like doxorubicin) for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Tumor Model: Xenograft Study

This protocol outlines a general procedure for evaluating antitumor efficacy in a mouse model.

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old).

  • Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells in 100 µL PBS) into the right flank of each mouse.

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, this compound, positive control). Administer treatment via a specified route (e.g., intraperitoneal injection) and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = 0.5 x (length x width²).

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and perform histopathological analysis.

Conclusion

This compound demonstrates significant potential as an anticancer agent, exhibiting potent cytotoxicity against a range of cancer cell lines, including those resistant to conventional chemotherapy. Its in vivo efficacy in reducing tumor growth further supports its therapeutic promise. The multifaceted mechanism of action, primarily centered on the induction of apoptosis through various signaling pathways, offers multiple avenues for therapeutic intervention. While direct comparative data with standard chemotherapeutics under uniform experimental conditions is still emerging, the existing body of evidence strongly warrants further investigation into the clinical utility of this compound in oncology.

References

A Comparative Analysis of Prodigiosin Hydrochloride and Its Synthetic Analogs in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red pigment produced by Serratia marcescens and other bacteria, has garnered significant attention in the scientific community for its broad spectrum of biological activities, including anticancer, antimicrobial, and immunosuppressive properties.[1][2] This guide provides a comparative study of prodigiosin hydrochloride and its key synthetic analogs—brominated prodigiosins and Obatoclax—supported by experimental data to inform research and development in novel therapeutics.

Comparative Biological Activity

Prodigiosin and its analogs exhibit potent biological effects across different domains. The following tables summarize their comparative efficacy based on reported experimental data.

Anticancer Activity

The anticancer potential of prodigiosin and its derivatives is one of the most extensively studied areas. These compounds induce apoptosis and inhibit cell proliferation in a wide range of cancer cell lines.

Table 1: Comparative Anticancer Activity (IC₅₀ Values)

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
This compound A549 (Lung Carcinoma)~4.02[3]
A375 (Melanoma)~3.86[3]
MDA-MB-231 (Breast Cancer)~2.04[3]
HCT116 (Colon Carcinoma)~1.92
RT-112 (Urothelial Carcinoma)0.0738 (72h)
RT-112res (Cisplatin-resistant)0.0411 (72h)
Brominated Prodigiosin (PG-Br) A549 (Lung Carcinoma)~12.36
A375 (Melanoma)~14.83
MDA-MB-231 (Breast Cancer)~17.00
HCT116 (Colon Carcinoma)~12.98
Di-brominated Prodigiosin (PG-Br₂) A549 (Lung Carcinoma)~29.67
A375 (Melanoma)~37.08
MDA-MB-231 (Breast Cancer)~52.53
HCT116 (Colon Carcinoma)~30.90
Obatoclax RT-112 (Urothelial Carcinoma)3.327 (24h)
RT-112res (Cisplatin-resistant)0.184 (24h)
HCT116 (Colon Carcinoma)0.02585 (72h)
HT-29 (Colon Carcinoma)0.04069 (72h)
LoVo (Colon Carcinoma)0.04001 (72h)
A-ring Methylated Prodiginine (16ba) RT-112 (Urothelial Carcinoma)0.0264 (72h)
RT-112res (Cisplatin-resistant)0.0188 (72h)

Note: IC₅₀ values from different studies may vary due to different experimental conditions. The provided values are for comparative purposes.

Antimicrobial Activity

Prodigiosin and its analogs have demonstrated significant activity against a variety of pathogenic bacteria.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacterial StrainMIC (µg/mL)Reference
Prodigiosin Escherichia coli15.9 (µM)
Klebsiella pneumoniae22.6 (µM)
Pseudomonas aeruginosa4-16
Bacillus subtilis43 (µM)
Staphylococcus aureus4-16
MRSA73.6 (µM)
Chromobacterium violaceum4-16
Immunosuppressive Activity
  • This compound : Inhibits T-cell mediated immune responses at non-toxic concentrations (< 100 nM).

  • Cyclothis compound : Acts as a selective inhibitor of T-cell proliferation.

  • PNU-156804 (Synthetic Analog) : Identified as a lead immunosuppressant that inhibits the phosphorylation and activation of JAK-3, a critical tyrosine kinase in cytokine signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding : Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of this compound or its analogs and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement : Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with Prodigiosin/Analogs A->B 24h incubation C Add MTT solution B->C 24-72h treatment D Incubate (4h, 37°C) C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F

MTT Assay for Cell Viability.
Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution : Perform a two-fold serial dilution of this compound or its analogs in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation : Inoculate each well with the bacterial suspension.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution for MIC A Prepare bacterial inoculum C Inoculate wells A->C B Serial dilution of compounds B->C D Incubate (18-24h, 37°C) C->D E Determine MIC D->E

Broth Microdilution for MIC Determination.

Signaling Pathways and Mechanisms of Action

Prodigiosin and its analogs exert their biological effects through various signaling pathways, often leading to apoptosis, cell cycle arrest, or inhibition of specific cellular processes.

General Apoptotic Pathway of Prodigiosins

Prodigiosins are known to induce apoptosis through both intrinsic and extrinsic pathways. A common mechanism involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.

Prodigiosin_Apoptosis_Pathway Prodigiosin Prodigiosin Mitochondria Mitochondria Prodigiosin->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

General Apoptotic Pathway of Prodigiosins.
Mechanism of Action of Obatoclax

Obatoclax, a synthetic analog, functions as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By binding to these proteins, Obatoclax prevents them from inhibiting the pro-apoptotic proteins Bak and Bax, thereby promoting apoptosis.

Obatoclax_Mechanism Obatoclax Obatoclax Bcl2 Bcl-2 Family Proteins (Bcl-2, Bcl-xL, Mcl-1) Obatoclax->Bcl2 inhibits BakBax Bak / Bax Bcl2->BakBax inhibits Apoptosis Apoptosis BakBax->Apoptosis

Mechanism of Action of Obatoclax.
Immunosuppressive Action via JAK-3 Inhibition

Certain synthetic prodigiosin analogs, such as PNU-156804, exert their immunosuppressive effects by inhibiting the JAK-3 signaling pathway, which is crucial for T-cell function and proliferation.

JAK3_Inhibition_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK-3 Receptor->JAK3 activates STAT STAT activation JAK3->STAT GeneTranscription Gene Transcription (T-cell proliferation) STAT->GeneTranscription PNU156804 PNU-156804 PNU156804->JAK3 inhibits

Immunosuppressive Action via JAK-3 Inhibition.

Conclusion

This compound and its synthetic analogs represent a promising class of therapeutic agents with diverse biological activities. While prodigiosin itself demonstrates potent anticancer and antimicrobial effects, synthetic modifications have led to analogs with potentially improved properties. Bromination, for example, appears to reduce cytotoxicity, which could be advantageous in certain therapeutic contexts. Obatoclax showcases the potential of targeted synthetic analogs as potent and specific inhibitors of key cellular pathways. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of novel and effective therapies for a range of diseases.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.